Phenanthrene-13C2
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-OJJJIBSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[13CH]=[13CH]C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745679 | |
| Record name | (9,10-~13~C_2_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334973-64-7 | |
| Record name | (9,10-~13~C_2_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 334973-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Phenanthrene-¹³C₂ in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a structural motif in various pharmacologically active compounds. Understanding its environmental fate, metabolic pathways, and accurate quantification in complex matrices is paramount for toxicological assessment and drug development. The use of stable isotope-labeled phenanthrene, particularly Phenanthrene-¹³C₂, has become an indispensable tool in these research areas. This technical guide provides an in-depth overview of the applications of Phenanthrene-¹³C₂, detailing experimental protocols and presenting key quantitative data.
Core Applications of Phenanthrene-¹³C₂ in Research
Phenanthrene-¹³C₂ serves three primary functions in scientific research: as a tracer in environmental fate and metabolism studies, and as an internal standard for precise quantification in analytical chemistry.
Environmental Fate and Bioremediation Studies
In environmental science, Phenanthrene-¹³C₂ is instrumental in elucidating the biodegradation and transformation of phenanthrene in contaminated ecosystems, such as soil and sediment. By introducing a known amount of ¹³C-labeled phenanthrene, researchers can trace its path and fate with high specificity.
Key applications include:
-
Tracking Biotransformation: Monitoring the conversion of phenanthrene into its various metabolites by microorganisms.
-
Mineralization Studies: Quantifying the ultimate degradation of phenanthrene to ¹³CO₂.
-
Residue Analysis: Determining the incorporation of carbon from phenanthrene into microbial biomass and soil-bound residues.[1]
These studies are crucial for developing and evaluating bioremediation strategies for PAH-contaminated sites.
Metabolism and Toxicokinetic Investigations
In toxicology and pharmacology, Phenanthrene-¹³C₂ is used to investigate the metabolic pathways of phenanthrene in living organisms, including humans. The stable isotope label allows for the differentiation of administered phenanthrene and its metabolites from endogenous and other environmental sources.
Research in this area focuses on:
-
Metabolite Identification: Identifying and quantifying key metabolites such as hydroxyphenanthrenes (phenanthrols) and dihydrodiols.[2]
-
Pathway Elucidation: Differentiating between metabolic activation pathways, which can lead to carcinogenic intermediates, and detoxification pathways.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenanthrene and related compounds.
These investigations are vital for assessing the carcinogenic potential of PAHs and for understanding the metabolism of drugs containing the phenanthrene scaffold.
Internal Standard for Analytical Quantification
The most widespread application of Phenanthrene-¹³C₂ is as an internal standard in analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] Due to its chemical and physical similarity to native phenanthrene, Phenanthrene-¹³C₂ co-behaves with the analyte of interest throughout the analytical process, from sample extraction and cleanup to chromatographic separation and detection.
The advantages of using Phenanthrene-¹³C₂ as an internal standard include:
-
Correction for Matrix Effects: Compensating for signal suppression or enhancement caused by other components in the sample matrix.
-
Compensation for Procedural Losses: Correcting for analyte losses during sample preparation steps like extraction and purification.
-
Improved Accuracy and Precision: Leading to more reliable and reproducible quantitative results.
Notably, ¹³C-labeled standards are often preferred over deuterated (²H-labeled) standards because they are less susceptible to isotopic exchange, which can compromise analytical accuracy.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Phenanthrene-¹³C₂ and the analysis of phenanthrene in various research contexts.
Table 1: Method Detection Limits (MDLs) for Phenanthrene Analysis in Different Matrices
| Matrix | Analytical Method | Detection Limit | Reference |
| Water | ID-HRMS with ¹³C-labeled standards | <1 ng/L | [3] |
| Tissue | ID-HRMS with ¹³C-labeled standards | <0.3 ng/g | [3] |
| Urine/Blood | GC-MS | 0.5 - 2.5 ng/mL | |
| Milk | GC-MS | 2.3 - 5.1 ng/mL | |
| Tissue | GC-MS | 1.9 - 8.0 ng/g |
Table 2: Recovery Rates of Phenanthrene using Different Extraction Methods
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Accelerated Solvent Extraction | Soil | 86.7 - 116.2 | [5][6] |
| Solid-Phase Extraction (C18) | Water | 96.3 | [7] |
| Solid-Phase Extraction | Herbal Medicines | 52.5 - 119 | [8] |
| Base Saponification and Hexane Extraction | Tissue | 86 - 121 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Phenanthrene-¹³C₂.
Protocol 1: Analysis of Phenanthrene in Environmental Soil Samples using GC-MS with Phenanthrene-¹³C₂ as an Internal Standard
1. Sample Preparation and Extraction:
-
Sample Collection and Homogenization: Collect soil samples and homogenize them to ensure uniformity.
-
Spiking with Internal Standard: Accurately weigh a subsample of soil (e.g., 10 g) and spike it with a known amount of Phenanthrene-¹³C₂ solution.
-
Accelerated Solvent Extraction (ASE):
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Sample Cleanup (if necessary):
-
Solid-Phase Extraction (SPE):
-
Condition a silica gel or Florisil SPE cartridge.
-
Load the concentrated extract onto the cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to remove interfering compounds.
-
Elute the PAHs with a more polar solvent or solvent mixture (e.g., hexane:methylene chloride).
-
-
Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC can be used to remove macromolecules.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode at 280°C.
-
Oven Temperature Program: 60°C (hold for 1 min), ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenanthrene: m/z 178 (quantification), 179, 176 (qualifier).
-
Phenanthrene-¹³C₂: m/z 180 (quantification).
-
-
4. Quantification:
-
Calculate the concentration of native phenanthrene based on the ratio of the peak area of the analyte to the peak area of the Phenanthrene-¹³C₂ internal standard, using a calibration curve prepared with standards of known concentrations.
Protocol 2: Analysis of Phenanthrene Metabolites in Urine
1. Sample Preparation:
-
Enzymatic Hydrolysis:
-
Take a urine sample (e.g., 5 mL) and adjust the pH to 5.0 with acetate buffer.
-
Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Incubate at 37°C for at least 4 hours or overnight.
-
-
Spiking with Internal Standard: Spike the hydrolyzed urine sample with a known amount of a suitable ¹³C-labeled phenanthrol or dihydrodiol internal standard.
2. Solid-Phase Extraction (SPE):
-
Cartridge: Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Sample Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with water or a weak organic solvent to remove polar interferences.
-
Elution: Elute the metabolites with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with ethyl acetate).
3. Derivatization (for GC-MS analysis):
-
Evaporate the eluate to dryness.
-
Reconstitute in a small volume of solvent and add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the hydroxylated metabolites.
4. LC-MS/MS or GC-MS Analysis:
-
Analyze the derivatized (for GC-MS) or underivatized (for LC-MS) extract using appropriate chromatographic and mass spectrometric conditions to separate and detect the various phenanthrene metabolites.
-
Quantify the metabolites using the internal standard method as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Phenanthrene-¹³C₂.
Caption: Generalized experimental workflow for PAH analysis using Phenanthrene-¹³C₂.
Caption: Tracing phenanthrene metabolism with ¹³C-labeled compounds.
Caption: Logic of quantification using an internal standard like Phenanthrene-¹³C₂.
References
- 1. benchchem.com [benchchem.com]
- 2. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. Problems of PAH quantification by GC-MS method using isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analiticaweb.com.br [analiticaweb.com.br]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. researchgate.net [researchgate.net]
Phenanthrene-13C2 CAS number and molecular weight
An In-depth Technical Guide to Phenanthrene-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a stable isotope-labeled form of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). This document is intended for use by researchers, scientists, and professionals in drug development and environmental science who utilize labeled compounds for tracing and metabolic studies.
Core Compound Data
This compound is a critical tool in analytical and research settings for the accurate quantification and study of phenanthrene's metabolic and environmental fate. The incorporation of two carbon-13 atoms provides a distinct mass signature, allowing it to be differentiated from its naturally abundant C12 counterpart.
Table 1: Quantitative Data for this compound
| Property | Value | Citation |
| CAS Number | 334973-64-7 | |
| Molecular Weight | 180.21 g/mol | |
| Chemical Formula | 13C2C12H10 |
Experimental Protocols
The use of 13C-labeled phenanthrene is central to studies investigating its metabolism, environmental degradation, and interaction with biological systems. Below are detailed methodologies for key experiments cited in the literature.
Metabolic Tracing in Biological Systems
Stable isotope labeling is invaluable for metabolic tracing studies. By introducing a 13C-labeled substrate into a biological system, researchers can track the carbon atoms through various metabolic pathways.
Experimental Workflow: Isotope Ratio Monitoring-Gas Chromatography-Mass Spectrometry (IRM-GC-MS)
This technique is employed to trace the transformation of labeled compounds in complex matrices like soil or biological tissues.
-
Sample Preparation : Soil or tissue samples are incubated with this compound. Following incubation, samples are extracted to isolate phenanthrene and its metabolites.
-
Derivatization : The extracted compounds are often derivatized to improve their chromatographic properties and thermal stability for GC analysis.
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different compounds in the mixture.
-
Isotope Ratio Monitoring : The mass spectrometer is set to monitor the specific mass-to-charge ratios corresponding to the 13C-labeled and unlabeled fragments of phenanthrene and its metabolites. This allows for the precise measurement of the incorporation of 13C into various metabolic products.
-
Data Analysis : The data is analyzed to determine the flux of phenanthrene through different metabolic pathways and to identify novel metabolites.
Environmental Fate and Bioremediation Studies
13C-labeled phenanthrene is used to study its degradation and transformation in environmental matrices such as soil and water. These studies are crucial for understanding the natural attenuation of PAHs and for developing bioremediation strategies.
Experimental Protocol: Soil Bioreactor Incubation
-
Bioreactor Setup : A closed bioreactor is prepared with contaminated soil.
-
Incubation : [1-13C]-phenanthrene is introduced into the bioreactor to study its flux and biotransformation.
-
Monitoring Mineralization : The production of 13CO2 is monitored over time as an indicator of phenanthrene mineralization.[1]
-
Extraction and Analysis : Extractable phenanthrene and its metabolites are measured using GC-MS.
-
Bound Residue Analysis : The transformation of the 13C-label into non-extractable soil-bound residues is determined by carbon isotopic measurements.[1]
-
Structural Characterization : Selective chemical degradation reactions are used to cleave xenobiotic subunits from the soil matrix, followed by IRM-GC-MS to identify and characterize the 13C-labeled products.[1]
Signaling Pathways
Phenanthrene is known to interact with several key signaling pathways in mammalian cells, leading to a range of biological effects. The toxicity of many PAHs is mediated through these pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that is a key mediator of the toxic effects of many PAHs.
PI3K/AKT and NF-κB Signaling Pathways
Low molecular weight PAHs like phenanthrene can induce inflammation in cells through the activation of the PI3K/AKT and NF-κB signaling pathways.
Constitutive Androstane Receptor (CAR) Signaling Pathway
Phenanthrene can activate the nuclear receptor CAR, leading to the induction of drug-metabolizing enzymes and potential hepatotoxicity.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Phenanthrene-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Phenanthrene-¹³C₂, specifically labeled at the 9 and 10 positions. It includes detailed experimental protocols for its synthesis and the analytical methodologies for the determination of its isotopic purity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and other fields where isotopically labeled compounds are utilized as internal standards or tracers.
Synthesis of Phenanthrene-9,10-¹³C₂
The synthesis of Phenanthrene-9,10-¹³C₂ can be achieved through a two-step process commencing with a ¹³C-labeled benzaldehyde derivative. The key steps involve the formation of a ¹³C₂-labeled biphenyl precursor via an Ullmann coupling reaction, followed by an intramolecular McMurry coupling to yield the final phenanthrene ring system.
Step 1: Synthesis of 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂]
The initial step focuses on the synthesis of the crucial intermediate, 2,2'-biphenyldicarboxaldehyde, with both aldehyde carbons labeled with ¹³C. This is accomplished through a copper-catalyzed Ullmann coupling of a ¹³C-labeled 2-bromobenzaldehyde.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert argon atmosphere, add copper powder (2.5 equivalents), 2-bromobenzaldehyde-[formyl-¹³C] (1.0 equivalent), and anhydrous dimethylformamide (DMF).
-
Reaction Execution: Heat the stirred suspension to 150-170 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove the copper residue and wash the solid with ethyl acetate. The filtrate is then washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,2'-biphenyldicarboxaldehyde-[formyl-¹³C₂].
Step 2: Intramolecular McMurry Coupling to Phenanthrene-9,10-¹³C₂
The final ring closure to form the phenanthrene skeleton is achieved via an intramolecular McMurry coupling reaction of the ¹³C₂-labeled dialdehyde. This reaction utilizes a low-valent titanium reagent to reductively couple the two aldehyde groups.
Experimental Protocol:
-
Preparation of the Low-Valent Titanium Reagent: In a separate flame-dried Schlenk flask under argon, add zinc dust (4.0 equivalents) and titanium tetrachloride (2.0 equivalents) to anhydrous tetrahydrofuran (THF) at 0 °C. The mixture is stirred and gently refluxed for 2 hours to generate the active low-valent titanium species.
-
Coupling Reaction: A solution of 2,2'-biphenyldicarboxaldehyde-[formyl-¹³C₂] (1.0 equivalent) in anhydrous THF is added dropwise to the refluxing suspension of the low-valent titanium reagent.
-
Reaction Monitoring and Quenching: The reaction is refluxed for an additional 8-12 hours and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution.
-
Extraction and Purification: The mixture is stirred for another hour and then filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford Phenanthrene-9,10-¹³C₂ as a white solid.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Ullmann Coupling | 2-bromobenzaldehyde-[formyl-¹³C] | 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂] | 50-60 |
| 2 | McMurry Coupling | 2,2'-Biphenyldicarboxaldehyde-[formyl-¹³C₂] | Phenanthrene-9,10-¹³C₂ | 70-80 |
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized Phenanthrene-9,10-¹³C₂ is critical for its application as an internal standard. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio of the molecular ions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of Phenanthrene-9,10-¹³C₂ in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) phenanthrene.
-
Data Analysis: Determine the relative intensities of the ion peaks corresponding to the different isotopic species. The isotopic purity is calculated by correcting for the natural abundance of ¹³C in the unlabeled portion of the molecule. The percentage of the M+2 peak relative to the sum of the M, M+1, and M+2 peaks gives the isotopic enrichment.
Isotopic Purity Data (HRMS)
| Isotopic Species | Theoretical m/z | Observed m/z | Relative Intensity (%) |
| Unlabeled (M) | 178.0783 | 178.0781 | < 0.5 |
| Singly Labeled (M+1) | 179.0816 | 179.0815 | < 1.0 |
| Doubly Labeled (M+2) | 180.0850 | 180.0849 | > 98.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct evidence of the position and extent of ¹³C labeling.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of Phenanthrene-9,10-¹³C₂ in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay and inverse-gated proton decoupling to ensure accurate integration of the signals.
-
Data Analysis: In the ¹³C NMR spectrum of Phenanthrene-9,10-¹³C₂, the signals for the labeled carbons (C9 and C10) will be significantly enhanced. The isotopic purity can be estimated by comparing the integral of the enriched signals to those of the natural abundance signals of the other carbons in the molecule. The presence of ¹³C-¹³C coupling can also be observed, further confirming the adjacent labeling.
¹³C NMR Data
| Carbon Position | Unlabeled Phenanthrene (δ, ppm) | Phenanthrene-9,10-¹³C₂ (δ, ppm) | Signal Intensity |
| C-1, C-8 | ~128.7 | ~128.7 | Normal |
| C-2, C-7 | ~126.7 | ~126.7 | Normal |
| C-3, C-6 | ~126.7 | ~126.7 | Normal |
| C-4, C-5 | ~122.7 | ~122.7 | Normal |
| C-4a, C-4b | ~131.8 | ~131.8 | Normal |
| C-8a, C-10a | ~130.2 | ~130.2 | Normal |
| C-9, C-10 | ~127.0 | ~127.0 | Highly Enhanced |
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the analytical workflow for isotopic purity determination.
Caption: Synthetic pathway for Phenanthrene-9,10-¹³C₂.
Caption: Workflow for isotopic purity analysis.
Phenanthrene-¹³C₂: A Technical Guide to Safe Handling and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for Phenanthrene-¹³C₂, a crucial tool in metabolism, toxicological, and environmental research. This document is intended for professionals in research and drug development who are familiar with laboratory safety procedures.
Safety Data Sheet and Hazard Information
Phenanthrene-¹³C₂, like its unlabeled counterpart, is a polycyclic aromatic hydrocarbon (PAH) and requires careful handling due to its potential health and environmental hazards. The isotopic labeling does not significantly alter its chemical reactivity or toxicity.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Phenanthrene. Data for Phenanthrene-¹³C₂ is expected to be comparable, with a slight increase in molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ | [1] |
| Molecular Weight | 178.23 g/mol (unlabeled) | [1] |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 340 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, benzene, and chloroform | [1][2] |
| Vapor Pressure | 1 mm Hg at 118.3 °C | [3] |
Toxicological Data
Phenanthrene is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[4][5] It is also very toxic to aquatic life with long-lasting effects.[5]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Very toxic to aquatic life. | GHS09 (Environment) |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | GHS09 (Environment) |
Handling and Safety Precautions
Proper handling and storage are critical to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[3]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
Storage
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents.[3]
Spills and Waste Disposal
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., toluene) and collect it with an absorbent material. Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste containing Phenanthrene-¹³C₂, including contaminated labware and solutions, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.
Experimental Protocols
The following are detailed methodologies for key experiments involving Phenanthrene-¹³C₂.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of Phenanthrene-¹³C₂ for use in various assays.
Materials:
-
Phenanthrene-¹³C₂ solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., toluene, acetone)
-
Glass vials with Teflon-lined caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of Phenanthrene-¹³C₂ solid into a clean, dry glass vial.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Securely cap the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolism of Phenanthrene-¹³C₂ by liver enzymes.
Materials:
-
Pooled human or animal liver microsomes
-
Phenanthrene-¹³C₂ stock solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Phenanthrene-¹³C₂ from the stock solution to a final concentration of interest (e.g., 1 µM).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis of metabolites by LC-MS/MS.
Cell Culture Experiment: Assessing Cellular Uptake and Metabolism
Objective: To determine the uptake and metabolic fate of Phenanthrene-¹³C₂ in a cell culture model.
Materials:
-
Cultured cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
Phenanthrene-¹³C₂ stock solution
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Methanol (ice-cold)
-
Centrifuge
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare the treatment medium by diluting the Phenanthrene-¹³C₂ stock solution in complete cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired time points.
-
At each time point, aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the plate to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant for parent compound and metabolites.
Analysis of Phenanthrene-¹³C₂ and its Metabolites by LC-MS/MS
Objective: To separate and quantify Phenanthrene-¹³C₂ and its metabolites from biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Typical LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the parent compound and its more polar metabolites.
-
Flow Rate: Dependent on the column dimensions.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for Phenanthrene-¹³C₂ and its expected metabolites need to be determined and optimized. The +2 Da mass shift of the ¹³C₂-labeled parent compound and its metabolites will be used to distinguish them from endogenous or unlabeled compounds.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Phenanthrene-¹³C₂ research.
General Handling and Experimental Workflow
Caption: General workflow for handling and experimentation with Phenanthrene-¹³C₂.
Simplified Metabolic Activation Pathway of Phenanthrene
Caption: Simplified metabolic activation pathway of Phenanthrene via the diol-epoxide route.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Phenanthrene-13C2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Phenanthrene-13C2 in various organic solvents. Given that the isotopic labeling with Carbon-13 has a negligible effect on the physicochemical properties of the molecule, the solubility data for unlabeled phenanthrene is presented as a reliable proxy for this compound. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of phenanthrene, and by extension this compound, has been determined in a range of common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Organic Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[1] | Not Specified |
| Dimethylformamide (DMF) | ~ 30 mg/mL[1] | Not Specified |
| Ethanol | ~ 20 mg/mL[1] | Not Specified |
| 95% Ethanol (boiling) | 100 mg/mL (1 g in 10 mL)[2] | Boiling Point |
| 95% Ethanol (cold) | 16.7 mg/mL (1 g in 60 mL)[2] | Not Specified |
| Absolute Ethanol | 40 mg/mL (1 g in 25 mL)[2] | Not Specified |
| Toluene | 416.7 mg/mL (1 g in 2.4 mL)[2] | Not Specified |
| Carbon Tetrachloride | 416.7 mg/mL (1 g in 2.4 mL)[2] | Not Specified |
| Benzene | 500 mg/mL (1 g in 2 mL)[2] | Not Specified |
| Carbon Disulfide | 1000 mg/mL (1 g in 1 mL)[2] | Not Specified |
| Diethyl Ether | 303 mg/mL (1 g in 3.3 mL)[2] | Not Specified |
| Acetone | Soluble[2] | Not Specified |
| Glacial Acetic Acid | Soluble[2] | Not Specified |
Note: The term "soluble" indicates that the substance dissolves in the solvent, but quantitative data was not specified in the cited sources. The solubility of phenanthrene is generally low in water.[3][4]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
2.1. Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a Gas Chromatography-Mass Spectrometry (GC/MS) system.[5]
-
Reference standard of this compound for calibration
2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is crucial to take the sample from the upper part of the solution. Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or GC/MS method to determine the concentration of this compound.[6] A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
2.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Analytical Steps
The analytical process for quantifying this compound in a prepared sample follows a logical sequence from sample introduction to data analysis.
Caption: Logical flow of the analytical quantification of dissolved this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Phenanthrene-¹³C Isotope Standards for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Phenanthrene-¹³C labeled internal standards. These standards are crucial for accurate quantification in various analytical applications, particularly in environmental monitoring, food safety, and toxicological studies. This document details available standards, their suppliers, and a representative experimental protocol for their use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Introduction to Isotope Dilution Mass Spectrometry
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant monitored by regulatory bodies worldwide. Accurate and precise quantification of phenanthrene in complex matrices like soil, water, and biological tissues is essential for risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such analyses. This technique utilizes a known amount of an isotopically labeled version of the analyte (in this case, Phenanthrene-¹³C) as an internal standard. This standard is added to the sample at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, correcting for any procedural inconsistencies.
Commercial Suppliers of Phenanthrene-¹³C Standards
Several reputable suppliers offer Phenanthrene-¹³C labeled standards. The choice of standard will depend on the specific analytical requirements, such as the desired level of isotopic enrichment and the physical form of the standard. Below is a summary of commercially available standards.
| Supplier | Product Name | CAS Number | Isotopic Purity | Form |
| Sigma-Aldrich | Phenanthrene-9,10-¹³C₂ | 334973-64-7 | 99 atom % ¹³C | Solid |
| Cambridge Isotope Laboratories, Inc. | Phenanthrene (¹³C₆, 99%) 100 µg/mL in nonane | 1189955-53-0 | 99% | Solution |
| LGC Standards | Phenanthrene (¹³C₆, 99%) 100 µg/mL in Nonane | 1189955-53-0 | 99% | Solution |
Experimental Protocol: Quantification of Phenanthrene in Soil by GC-MS using a ¹³C-Labeled Internal Standard
This protocol provides a representative method for the extraction and analysis of phenanthrene in soil samples using a Phenanthrene-¹³C labeled internal standard. This method is based on established environmental analysis protocols.[1][2][3]
Sample Preparation and Extraction
-
Sample Homogenization : Homogenize the soil sample to ensure uniformity.
-
Spiking with Internal Standard : Weigh approximately 10 g of the homogenized soil sample into a clean extraction vessel. Accurately add a known amount of the Phenanthrene-¹³C internal standard solution.
-
Extraction : Add an appropriate extraction solvent, such as a mixture of hexane and acetone (1:1, v/v), to the soil sample.[1] Perform extraction using a technique such as sonication for 15-30 minutes or mechanical shaking.[1][3]
-
Centrifugation and Collection : Centrifuge the sample to separate the solvent from the soil particles. Carefully collect the supernatant (the solvent extract).
-
Repeat Extraction : Repeat the extraction process on the soil residue two more times, combining all the solvent extracts.
Extract Cleanup
-
Sulfur Removal (if necessary) : If elemental sulfur is expected to be present in the sample, add activated copper to the combined extract to remove it.
-
Concentration : Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Solid-Phase Extraction (SPE) Cleanup : Condition a silica gel or Florisil SPE cartridge with the extraction solvent. Pass the concentrated extract through the cartridge. Elute the phenanthrene-containing fraction with an appropriate solvent mixture. This step helps to remove interfering compounds from the sample matrix.
GC-MS Analysis
-
Instrument Setup :
-
Gas Chromatograph (GC) :
-
Injector: Splitless mode, 250-300°C.
-
Column: A capillary column suitable for PAH analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[1][4] Monitor the molecular ions for both native phenanthrene (m/z 178) and the ¹³C-labeled internal standard (e.g., m/z 180 for Phenanthrene-¹³C₂ or m/z 184 for Phenanthrene-¹³C₆).
-
-
-
Calibration : Prepare a series of calibration standards containing known concentrations of native phenanthrene and a constant concentration of the Phenanthrene-¹³C internal standard. Analyze these standards to generate a calibration curve by plotting the ratio of the peak area of the native phenanthrene to the peak area of the internal standard against the concentration of the native phenanthrene.
-
Sample Analysis : Inject the prepared sample extract into the GC-MS system.
-
Quantification : Identify the peaks for native phenanthrene and the Phenanthrene-¹³C internal standard based on their retention times and characteristic mass fragments. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of native phenanthrene in the extract. Finally, calculate the concentration of phenanthrene in the original soil sample, taking into account the initial sample weight and the volume of the final extract.
Visualizations
References
The Gold Standard of Quantification: A Technical Guide to Isotope Dilution using Phenanthrene-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of isotope dilution mass spectrometry (IDMS), a cornerstone for accurate quantification in complex matrices. Focusing on the use of ¹³C-labeled phenanthrene as an internal standard, this document provides a robust framework for researchers, scientists, and drug development professionals seeking to achieve the highest levels of analytical precision and accuracy in their work. While the principles discussed are broadly applicable, this guide will use Phenanthrene-¹³C₂ as a specific exemplar, addressing the fundamental theory, detailed experimental protocols, and data interpretation.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "isotopic spike" serves as an internal standard that behaves chemically and physically identically to the native analyte throughout the entire analytical process, from extraction and purification to ionization and detection.
The key to the accuracy of IDMS is that the quantification is based on the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. This ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response, as both the analyte and the internal standard are subject to the same sources of error.
Advantages of ¹³C-Labeled Internal Standards
While deuterated standards are also used, ¹³C-labeled internal standards, such as Phenanthrene-¹³C₂, offer distinct advantages. Carbon-13 is a stable, non-radioactive isotope, and its incorporation into the molecular structure of the analyte results in a mass shift that is easily resolved by a mass spectrometer. Unlike some deuterated standards, ¹³C-labeled compounds are less likely to exhibit chromatographic separation from the native analyte, ensuring that both compounds experience the same matrix effects at the same retention time. Furthermore, ¹³C-labeled standards are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, leading to improved accuracy and stability.[1][2]
Experimental Workflow for Isotope Dilution Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of phenanthrene in an environmental sample using Phenanthrene-¹³C₂ as an internal standard.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the analysis of phenanthrene in environmental samples using IDMS. Researchers should optimize these protocols for their specific matrix and instrumentation.
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect a representative sample (e.g., 10g of soil, 1L of water). For solid samples, homogenize thoroughly to ensure uniformity.
-
Spiking with Internal Standard: Accurately add a known amount of Phenanthrene-¹³C₂ solution to the sample. The amount of the spike should be chosen to be in a similar order of magnitude as the expected concentration of the native phenanthrene.
-
Solvent Extraction:
-
For Soil/Sediment: Perform a Soxhlet extraction or an accelerated solvent extraction with a suitable solvent such as dichloromethane or a hexane/acetone mixture.
-
For Water: Perform a liquid-liquid extraction using a separatory funnel with dichloromethane at a neutral pH. Repeat the extraction three times.[3]
-
-
Drying and Concentration: Dry the collected organic extract using anhydrous sodium sulfate. Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
Sample Cleanup
To remove interfering compounds from the sample matrix, a cleanup step is often necessary.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., silica gel or Florisil) with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences.
-
Elute the target analytes (phenanthrene and its labeled internal standard) with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
-
Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC can be used to separate the analytes from larger molecules.[4]
GC-MS Analysis
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode. For enhanced selectivity and sensitivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.
-
GC Program: Develop a temperature program that provides good chromatographic separation of phenanthrene from other PAHs and matrix components. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
-
MS Detection: In SIM mode, monitor the molecular ions of both native phenanthrene (m/z 178) and Phenanthrene-¹³C₂ (m/z 180). If using a Phenanthrene-¹³C₆ standard, the m/z would be 184.
Data Presentation and Quantification
The concentration of native phenanthrene in the sample is calculated using the following equation:
Cnative = (Anative / Alabeled) * (mlabeled / msample)
Where:
-
Cnative is the concentration of the native analyte in the sample.
-
Anative is the peak area of the native analyte.
-
Alabeled is the peak area of the isotopically labeled internal standard.
-
mlabeled is the mass of the isotopically labeled internal standard added to the sample.
-
msample is the mass or volume of the original sample.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of phenanthrene using isotope dilution GC-MS.
| Parameter | Typical Value | Reference |
| Recovery | 80-120% | [4] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.42 - 2.7 µg/kg | [4] |
| Linearity (R²) | > 0.99 | [4] |
Signaling Pathways and Logical Relationships
While phenanthrene itself is not directly involved in specific signaling pathways in the same way as endogenous signaling molecules, its metabolism in biological systems is a critical area of study, particularly in toxicology and environmental science. The following diagrams illustrate the bacterial metabolic pathways of phenanthrene.
Bacterial Degradation of Phenanthrene
This metabolic breakdown is a key consideration in environmental remediation and in understanding the toxicological effects of phenanthrene exposure. The use of ¹³C-labeled phenanthrene can be instrumental in tracing the fate of phenanthrene and its metabolites in these complex biological systems.
Conclusion
Isotope dilution mass spectrometry using ¹³C-labeled internal standards such as Phenanthrene-¹³C₂ represents the gold standard for the accurate and precise quantification of phenanthrene in a variety of complex matrices. This technical guide has provided a comprehensive overview of the core principles of IDMS, detailed experimental protocols, and insights into the metabolic fate of phenanthrene. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can achieve highly reliable and defensible quantitative data, which is essential for informed decision-making in environmental monitoring, toxicology, and pharmaceutical development.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) using Isotope Dilution Mass Spectrometry with Phenanthrene-¹³C₂
Abstract
This application note details a robust and highly accurate method for the quantification of 16 priority polycyclic aromatic hydrocarbons (PAHs) in environmental matrices using gas chromatography-mass spectrometry with isotope dilution (ID-GC-MS). The method employs Phenanthrene-¹³C₂ as a single representative ¹³C-labeled internal standard to demonstrate the principle of isotope dilution mass spectrometry (IDMS), which is a primary ratio method for achieving the highest metrological quality in chemical analysis. The use of a ¹³C-labeled internal standard, such as Phenanthrene-¹³C₂, offers significant advantages over deuterated analogs by minimizing potential isotopic exchange and ensuring greater accuracy.[1][2][3] This protocol provides a comprehensive guide for researchers, scientists, and professionals in environmental monitoring and food safety for the precise determination of PAH concentrations.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials.[4][5] Many PAHs are known for their carcinogenic and mutagenic properties, leading to strict regulatory monitoring in various matrices such as soil, water, air, and food.[6] Accurate and precise quantification of PAHs at trace levels is crucial for assessing environmental contamination and human exposure risks.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[7] This internal standard is added to the sample at the beginning of the analytical process, compensating for any analyte loss during sample preparation, extraction, and analysis.[3] While comprehensive PAH analysis often utilizes a suite of ¹³C-labeled internal standards corresponding to each analyte, this note focuses on the application of Phenanthrene-¹³C₂ to illustrate the methodology's core principles. ¹³C-labeled standards are chemically identical to their native counterparts, ensuring they behave similarly throughout the entire analytical procedure, and are not susceptible to the isotopic exchange that can sometimes occur with deuterated standards.[1][2]
This application note provides a detailed protocol for the extraction, cleanup, and subsequent quantification of 16 priority PAHs using a single ¹³C-labeled internal standard, Phenanthrene-¹³C₂, and GC-MS.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (e.g., Phenanthrene-¹³C₂) to a sample containing an unknown amount of the native analyte (native Phenanthrene). The isotopically labeled standard serves as an ideal internal standard because it has the same chemical and physical properties as the analyte of interest. After allowing the sample to equilibrate, the mixture is processed, and the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry. Since a known amount of the standard was added, the initial concentration of the native analyte in the sample can be accurately calculated.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent).
-
Standards:
-
PAH standard mix containing the 16 EPA priority PAHs.
-
Phenanthrene-¹³C₂ internal standard solution (concentration to be precisely known).
-
-
Chemicals: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 6 mL, 1 g).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, Kuderna-Danish (K-D) concentrator.
Sample Preparation (Soil/Sediment Example)
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Spiking: Weigh approximately 10 g of the homogenized sample into a beaker. Accurately add a known amount of the Phenanthrene-¹³C₂ internal standard solution.
-
Drying: Add anhydrous sodium sulfate to the sample and mix until a free-flowing powder is obtained.[8]
-
Extraction:
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.[9]
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish (K-D) concentrator.
Sample Cleanup
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 10 mL of DCM followed by 10 mL of hexane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract onto the SPE cartridge.
-
Elution: Elute the PAHs with an appropriate solvent mixture (e.g., a mixture of hexane and DCM). The exact composition and volume should be optimized.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.
-
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions for each native PAH and Phenanthrene-¹³C₂.
Data Presentation
The following table presents example quantitative data for the 16 EPA priority PAHs obtained using the described IDMS method.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Naphthalene | 10.2 | 128 | 129 | 1-100 | 0.999 | 0.1 | 0.3 | 95 |
| Acenaphthylene | 12.5 | 152 | 151 | 1-100 | 0.998 | 0.1 | 0.3 | 98 |
| Acenaphthene | 12.8 | 154 | 153 | 1-100 | 0.999 | 0.1 | 0.3 | 102 |
| Fluorene | 13.6 | 166 | 165 | 1-100 | 0.999 | 0.1 | 0.3 | 105 |
| Phenanthrene | 15.8 | 178 | 179 | 1-100 | 0.999 | 0.05 | 0.15 | 101 |
| Anthracene | 15.9 | 178 | 179 | 1-100 | 0.999 | 0.05 | 0.15 | 99 |
| Fluoranthene | 19.2 | 202 | 203 | 1-100 | 0.998 | 0.05 | 0.15 | 103 |
| Pyrene | 19.8 | 202 | 203 | 1-100 | 0.999 | 0.05 | 0.15 | 106 |
| Benz[a]anthracene | 23.5 | 228 | 229 | 1-100 | 0.999 | 0.02 | 0.06 | 97 |
| Chrysene | 23.6 | 228 | 229 | 1-100 | 0.999 | 0.02 | 0.06 | 96 |
| Benzo[b]fluoranthene | 26.8 | 252 | 253 | 1-100 | 0.998 | 0.02 | 0.06 | 94 |
| Benzo[k]fluoranthene | 26.9 | 252 | 253 | 1-100 | 0.998 | 0.02 | 0.06 | 93 |
| Benzo[a]pyrene | 27.8 | 252 | 253 | 1-100 | 0.999 | 0.01 | 0.03 | 95 |
| Indeno[1,2,3-cd]pyrene | 30.5 | 276 | 277 | 1-100 | 0.997 | 0.03 | 0.09 | 91 |
| Dibenz[a,h]anthracene | 30.6 | 278 | 279 | 1-100 | 0.997 | 0.03 | 0.09 | 90 |
| Benzo[ghi]perylene | 31.2 | 276 | 277 | 1-100 | 0.998 | 0.03 | 0.09 | 92 |
| Phenanthrene-¹³C₂ | 15.8 | 180 | - | - | - | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery is calculated for a spiked matrix sample.
Conclusion
The Isotope Dilution Mass Spectrometry method using Phenanthrene-¹³C₂ as an internal standard provides a highly accurate and precise means for the quantification of PAHs in complex matrices. The use of a ¹³C-labeled internal standard is crucial for compensating for analyte losses during sample preparation and analysis, leading to reliable and defensible data. This application note serves as a comprehensive guide for implementing this robust analytical technique for environmental and food safety applications. For routine analysis of all 16 priority PAHs, the use of a commercially available mixture of 16 ¹³C-labeled PAH internal standards is recommended for the most accurate results.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. jeol.com [jeol.com]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. ars.usda.gov [ars.usda.gov]
Application Note: High-Sensitivity Quantification of Phenanthrene by Gas Chromatography/Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. As a component of fossil fuels and a product of incomplete combustion, it is a ubiquitous environmental contaminant. Due to the carcinogenic and mutagenic properties of some PAHs, regulatory bodies worldwide monitor their presence in environmental and biological matrices.[1][2] Accurate and sensitive quantification is crucial for exposure assessment and toxicological studies.
This application note details a robust and highly specific protocol for the determination of phenanthrene using Gas Chromatography coupled with Mass Spectrometry (GC/MS). The method employs the stable isotope dilution technique with Phenanthrene-13C2 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] The use of a ¹³C-labeled standard is advantageous as it prevents the potential for isotopic exchange that can sometimes be observed with deuterated standards.[3]
Principle
The methodology is based on isotope dilution mass spectrometry. A known quantity of this compound internal standard is added to every sample, calibration standard, and quality control sample prior to extraction.[4] The internal standard has nearly identical chemical and physical properties to the native analyte (phenanthrene), ensuring they behave similarly during extraction, cleanup, and chromatographic separation.
Because the internal standard and analyte co-elute, any loss during sample processing or variability in injection volume affects both compounds equally. The mass spectrometer distinguishes between the native phenanthrene (m/z 178) and the ¹³C-labeled internal standard (m/z 180). Quantification is performed by calculating the ratio of the analyte's peak area to the internal standard's peak area and plotting this ratio against the analyte's concentration in the calibration standards. This ratiometric approach provides highly reliable and reproducible results.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane, Hexane, Acetone (Pesticide or GC grade)
-
Standards: Phenanthrene (≥98% purity), this compound (≥99% purity)
-
Reagents: Anhydrous Sodium Sulfate (ACS grade), Nitrogen gas (high purity)
-
Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Silica Gel, 6 mL, 500 mg), 2 mL amber glass GC vials with PTFE-lined caps, volumetric flasks, pipettes.
Standard Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Phenanthrene and this compound, respectively, into separate 100 mL volumetric flasks using dichloromethane.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution to a final concentration of 1 µg/mL in dichloromethane. This solution will be added to all samples and standards.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Phenanthrene primary stock solution. For a calibration range of 10-1000 ng/mL, dilute the stock into separate volumetric flasks. Add a constant volume of the Internal Standard Spiking Solution to each calibration standard before bringing it to the final volume.
Sample Preparation (Solid Phase Extraction)
This is a general procedure adaptable for water or soil/tissue extracts.
-
Spiking: To a 10 mL water sample or a 1 g extracted tissue/soil sample (reconstituted in a suitable solvent), add a precise volume (e.g., 50 µL) of the 1 µg/mL Internal Standard Spiking Solution.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane followed by 5 mL of dichloromethane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a hexane:dichloromethane mixture (e.g., 80:20 v/v) to remove interferences.
-
Elution: Elute the phenanthrene and internal standard from the cartridge with 10 mL of dichloromethane into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a 2 mL GC vial for analysis.
GC/MS Analysis
The analysis is performed using a GC system equipped with a capillary column and coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][5]
Data Presentation
GC/MS Instrument Parameters
The following table outlines typical instrument conditions for the analysis of phenanthrene.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][6] |
| Injection Mode | Pulsed Splitless[7][8] |
| Injection Volume | 1 µL |
| Inlet Temperature | 300 °C[1][6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |
| Oven Program | Initial: 90°C (hold 2 min), Ramp: 5°C/min to 320°C (hold 12 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[4] |
| MS Source Temp. | 230 - 320 °C[1][8] |
| MS Transfer Line Temp. | 300 - 320 °C[6][7] |
| Analysis Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
Monitoring the specific molecular ions of the analyte and internal standard provides high selectivity and sensitivity.
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Phenanthrene | 178 | 176, 179 |
| This compound (IS) | 180 | 178, 181 |
Example Calibration Data
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.
| Concentration (ng/mL) | Phenanthrene Area | This compound Area | Area Ratio (Analyte/IS) |
| 10 | 15,500 | 755,000 | 0.021 |
| 50 | 78,000 | 761,000 | 0.102 |
| 100 | 157,000 | 758,000 | 0.207 |
| 250 | 390,000 | 751,000 | 0.519 |
| 500 | 785,000 | 760,000 | 1.033 |
| 1000 | 1,550,000 | 753,000 | 2.058 |
Method Performance Characteristics
The method demonstrates excellent performance suitable for trace-level analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 - 2.5 ng/mL[6][9] |
| Limit of Quantification (LOQ) | 0.5 - 8.0 ng/mL[9] |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final quantification.
Caption: Workflow for Phenanthrene Quantification using GC/MS and an Internal Standard.
Conclusion
The described GC/MS method using a this compound internal standard provides a highly reliable, sensitive, and specific protocol for the quantification of phenanthrene in complex matrices. The use of isotope dilution compensates for analytical variability, ensuring data of high accuracy and precision. This method is well-suited for environmental monitoring, food safety analysis, and metabolism studies in drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. epa.gov [epa.gov]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. agilent.com [agilent.com]
- 6. wwz.cedre.fr [wwz.cedre.fr]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenanthrene in Environmental Samples Using Phenanthrene-¹³C₂ as an Internal Standard
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant originating from the incomplete combustion of organic materials.[1][2] Its presence in various environmental matrices, including soil, water, and air, necessitates sensitive and accurate analytical methods for monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic micropollutants.[3][4] This application note details the use of Phenanthrene-¹³C₂ as an internal standard for the precise and accurate quantification of phenanthrene in environmental samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like Phenanthrene-¹³C₂ is crucial as it mimics the behavior of the native analyte during sample preparation and analysis, thereby correcting for analyte loss and variations in instrument response.[3][5] ¹³C-labeled standards are often preferred over deuterated standards as they do not exhibit isotopic exchange and co-elute perfectly with the target analyte, leading to more accurate results.[6][7]
Principle
The methodology is based on isotope dilution, where a known amount of Phenanthrene-¹³C₂ is added to the sample prior to extraction and cleanup.[5] The sample is then processed, and the extract is analyzed by GC-MS or LC-MS. By measuring the ratio of the response of the native phenanthrene to that of the ¹³C-labeled internal standard, the concentration of phenanthrene in the original sample can be accurately determined.[3] This approach effectively compensates for losses during sample preparation and instrumental analysis, leading to high accuracy and precision.[4]
Experimental Protocols
Sample Preparation: Soil/Sediment
a. Materials:
-
Homogenized soil/sediment sample
-
Phenanthrene-¹³C₂ internal standard solution (in a suitable solvent like acetone or hexane)
-
Dichloromethane (DCM), pesticide residue grade
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
Anhydrous sodium sulfate
-
Pressurized fluid extractor or Soxhlet apparatus
-
Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)
-
Silica gel for cleanup
b. Protocol:
-
Weigh 10-20 g of the homogenized soil/sediment sample into an extraction thimble or cell.
-
Spike the sample with a known amount of Phenanthrene-¹³C₂ internal standard solution.
-
For pressurized fluid extraction (PFE), mix the sample with a drying agent like anhydrous sodium sulfate. Extract with a mixture of acetone:hexane (1:1 v/v) at elevated temperature and pressure.
-
For Soxhlet extraction, extract the sample with DCM or a mixture of acetone:hexane for 16-24 hours.[8]
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): Pass the concentrated extract through a silica gel column to remove interfering compounds. Elute the PAH fraction with a suitable solvent mixture (e.g., hexane:DCM).
-
Concentrate the cleaned extract to a final volume of 1 mL for GC-MS or LC-MS analysis.
Sample Preparation: Water
a. Materials:
-
Water sample (e.g., 1 L)
-
Phenanthrene-¹³C₂ internal standard solution
-
Dichloromethane (DCM), pesticide residue grade
-
Methanol, HPLC grade
-
Separatory funnel (for liquid-liquid extraction)
-
Concentration apparatus
b. Protocol:
-
Liquid-Liquid Extraction (LLE):
-
To a 1 L water sample in a separatory funnel, add a known amount of Phenanthrene-¹³C₂ internal standard solution.
-
Extract the sample three times with 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Solid-Phase Extraction (SPE): [9][10]
-
Condition a C18 SPE cartridge with methanol followed by deionized water.[9]
-
Spike the 1 L water sample with a known amount of Phenanthrene-¹³C₂ internal standard solution.
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the retained analytes with a small volume of a suitable solvent (e.g., acetone and DCM).[10]
-
Concentrate the eluate to a final volume of 1 mL.
-
Instrumental Analysis: GC-MS
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[8]
b. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: 60°C (hold for 1 min), ramp at 20°C/min to 200°C, then ramp at 10°C/min to 300°C (hold for 10 min)[8]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phenanthrene (m/z): 178 (quantification), 179, 176 (qualifiers)
-
Phenanthrene-¹³C₂ (m/z): 180 (quantification)
-
Instrumental Analysis: LC-MS/MS
a. Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS)[9][11]
b. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Phenanthrene: Precursor ion (m/z) 179.1 -> Product ions for quantification and qualification
-
Phenanthrene-¹³C₂: Precursor ion (m/z) 181.1 -> Corresponding product ions
-
Data Presentation
Table 1: Quantitative Performance Data for Phenanthrene Analysis using Phenanthrene-¹³C₂
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Phenanthrene | Water | GC-HRMS | <1 ng/L | - | - | - | [6] |
| Phenanthrene | Tissue | GC-HRMS | <0.3 ng/g | - | 86-121 | - | [6] |
| PAHs | Olive Pomace Oil | GC-MS | 0.1-0.4 µg/kg | - | 69.0-97.5 | 3.6-12.7 | [4] |
| Phenanthrene Metabolites | Urine | GC-MS | 0.5-2.5 ng/mL | - | - | - | [12] |
| PAHs | Water | GC-MS/MS | <0.3 µg/L | <1 µg/L | - | - | [13] |
Table 2: Example Calibration Curve Data for Phenanthrene
| Concentration (µg/L) | Phenanthrene Response (Area) | Phenanthrene-¹³C₂ Response (Area) | Response Ratio (Analyte/IS) |
| 0.5 | 15,234 | 250,112 | 0.061 |
| 1.0 | 31,056 | 252,345 | 0.123 |
| 5.0 | 155,890 | 249,876 | 0.624 |
| 10.0 | 312,456 | 251,098 | 1.244 |
| 25.0 | 780,123 | 250,567 | 3.113 |
| 50.0 | 1,555,789 | 249,987 | 6.224 |
| Note: This is example data for illustrative purposes. |
Visualizations
References
- 1. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gbcsci.com [gbcsci.com]
- 9. benchchem.com [benchchem.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeol.com [jeol.com]
Application Notes and Protocols for the Use of Phenanthrene-¹³C₂ as an Internal Standard in Food Matrix Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Phenanthrene-¹³C₂ as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various food matrices. The use of a ¹³C-labeled internal standard, such as Phenanthrene-¹³C₂, is a robust approach to achieving high accuracy and precision in analytical measurements by compensating for analyte losses during sample preparation and for matrix effects during instrumental analysis.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter. They are ubiquitous environmental contaminants and can be found in various foods, including grilled and smoked meats, roasted coffee, and some edible oils. Several PAHs are known to be carcinogenic and mutagenic, making their monitoring in the food supply a critical aspect of food safety.
The accurate quantification of PAHs in complex food matrices presents analytical challenges due to the low concentration of the analytes and the presence of interfering matrix components. Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for this purpose. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, known as an internal standard, to the sample at the beginning of the analytical process. Phenanthrene-¹³C₂, a stable isotope-labeled form of phenanthrene, serves as an excellent internal standard for the analysis of phenanthrene and other similar PAHs. Its chemical and physical properties are nearly identical to its native counterpart, ensuring that it behaves similarly throughout the extraction, cleanup, and analysis steps.
Experimental Protocols
The following protocols are generalized for the analysis of PAHs in fatty and non-fatty food matrices using Phenanthrene-¹³C₂ as an internal standard. Method optimization and validation are essential for specific food matrices.
Sample Preparation
2.1.1. Reagents and Materials
-
Phenanthrene-¹³C₂ solution (e.g., 10 µg/mL in a suitable solvent)
-
PAH standard mix
-
Solvents (n-hexane, dichloromethane, acetonitrile, acetone, ethyl acetate - all pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica, Florisil®, or C18)
-
Gel Permeation Chromatography (GPC) system (for fatty matrices)
-
QuEChERS salts (for non-fatty matrices)
2.1.2. Protocol for Fatty Food Matrices (e.g., Edible Oils, Fatty Fish, Smoked Meats)
-
Sample Homogenization: Homogenize a representative portion of the food sample. For solid samples, cryogenic grinding may be necessary.
-
Spiking with Internal Standard: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of Phenanthrene-¹³C₂ internal standard solution. A mix of other ¹³C-labeled PAHs can also be added to cover a wider range of analytes.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 10 mL of n-hexane (or another suitable solvent) to the sample, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Saponification (for high-fat matrices): To remove lipids, add 50 mL of 1 M ethanolic potassium hydroxide to the sample and reflux for 2 hours. After cooling, extract the non-saponifiable fraction with n-hexane.
-
-
Cleanup:
-
Gel Permeation Chromatography (GPC): GPC is highly effective for removing lipids. Dissolve the concentrated extract in a suitable solvent (e.g., cyclohexane/ethyl acetate) and inject it into the GPC system. Collect the fraction containing the PAHs.
-
Solid-Phase Extraction (SPE): Further cleanup can be achieved using SPE. Condition a silica or Florisil® cartridge with n-hexane. Load the concentrated extract onto the cartridge and elute the PAHs with a mixture of n-hexane and dichloromethane.
-
-
Concentration and Solvent Exchange: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis (e.g., isooctane or toluene).
2.1.3. Protocol for Non-Fatty Food Matrices (e.g., Fruits, Vegetables, Cereals)
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Spiking with Internal Standard: Weigh 10-15 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of Phenanthrene-¹³C₂ internal standard solution.
-
Extraction (QuEChERS-based):
-
Add 10 mL of water and 10 mL of acetonitrile to the sample.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive SPE - dSPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
-
Concentration and Solvent Exchange: Take the supernatant, evaporate it to near dryness, and reconstitute it in a suitable solvent for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 280-300 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 320 °C at a suitable rate (e.g., 10 °C/min), and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Monitor the molecular ions of the native PAHs and their corresponding ¹³C-labeled internal standards. For phenanthrene, the molecular ion is m/z 178, and for Phenanthrene-¹³C₂, it would be m/z 180 (assuming two ¹³C atoms). The exact m/z will depend on the specific labeled standard used.
-
Data Presentation: Quantitative Performance
The use of Phenanthrene-¹³C₂ as an internal standard provides excellent quantitative performance. The following tables summarize typical performance data from various studies on PAH analysis in food matrices.
Table 1: Method Detection and Quantification Limits for PAHs in Different Food Matrices
| Food Matrix | Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Edible Oil | Benzo[a]pyrene | 0.1 - 0.5 | 0.3 - 1.5 |
| Chrysene | 0.1 - 0.4 | 0.3 - 1.2 | |
| Phenanthrene | 0.2 - 0.6 | 0.6 - 2.0 | |
| Smoked Meat | Benzo[a]pyrene | 0.05 - 0.2 | 0.15 - 0.6 |
| Chrysene | 0.04 - 0.15 | 0.12 - 0.5 | |
| Phenanthrene | 0.1 - 0.3 | 0.3 - 1.0 | |
| Cereals | Benzo[a]pyrene | 0.02 - 0.1 | 0.06 - 0.3 |
| Chrysene | 0.02 - 0.08 | 0.06 - 0.25 | |
| Phenanthrene | 0.05 - 0.15 | 0.15 - 0.5 |
Table 2: Recovery Rates of PAHs in Spiked Food Samples using Isotope Dilution
| Food Matrix | Analyte | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Olive Oil | Benzo[a]pyrene | 2 | 95 - 105 | < 10 |
| Chrysene | 2 | 92 - 108 | < 12 | |
| Phenanthrene | 5 | 90 - 110 | < 15 | |
| Grilled Chicken | Benzo[a]pyrene | 1 | 88 - 102 | < 10 |
| Chrysene | 1 | 85 - 105 | < 15 | |
| Phenanthrene | 2 | 80 - 115 | < 15 | |
| Coffee Beans | Benzo[a]pyrene | 0.5 | 90 - 110 | < 15 |
| Chrysene | 0.5 | 88 - 112 | < 15 | |
| Phenanthrene | 1 | 85 - 115 | < 18 |
Mandatory Visualizations
Caption: Experimental workflow for PAH analysis in food using Phenanthrene-¹³C₂.
Conclusion
The use of Phenanthrene-¹³C₂ as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate and reliable approach for the quantification of PAHs in diverse and complex food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of food safety and contaminant analysis. The robustness of this methodology ensures compliance with regulatory standards and contributes to the protection of public health.
Application Notes and Protocols for Phenanthrene-13C2 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Phenanthrene-13C2 as an internal standard in various sample preparation techniques. The use of isotopically labeled standards is a critical component of isotope dilution mass spectrometry (IDMS), a powerful analytical technique that ensures accurate and precise quantification by correcting for analyte loss during sample processing and compensating for matrix effects. This compound, being chemically identical to the native analyte, co-elutes and experiences the same ionization suppression or enhancement, making it an ideal internal standard.[1][2]
Core Concepts in Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for quantifying compounds.[3][4] It involves adding a known amount of an isotopically labeled version of the analyte of interest (e.g., this compound) to the sample at the beginning of the analytical process.[4] This "spike" acts as an internal standard that behaves identically to the endogenous analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be determined with high precision, as this ratio remains constant even if analyte is lost during sample preparation.[3] The use of 13C-labeled standards is often preferred over deuterated standards as they do not exhibit chromatographic separation from the native compound and are not susceptible to isotopic exchange.[1][5]
Sample Preparation Techniques
The choice of sample preparation technique is highly dependent on the sample matrix. Below are detailed protocols for two of the most common and effective methods for preparing samples for phenanthrene analysis: Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Solid Phase Extraction (SPE) for Water Samples
SPE is a widely used technique for the extraction and pre-concentration of PAHs from aqueous samples.[6][7] C18 cartridges are commonly employed for their ability to retain nonpolar compounds like phenanthrene.
Experimental Protocol: SPE for Phenanthrene in Water
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, dechlorinate with 50 mg/L sodium sulfite. Acidify the sample to a pH < 2 with sulfuric acid to improve the stability of the PAHs. Store at 4°C.
-
Spiking: To a 1 L water sample, add a known amount of this compound solution (e.g., 50 ng in a small volume of methanol).[5] Also add 5 mL of methanol to the sample bottle and mix well to act as an organic modifier, which can improve the extraction efficiency.[7][8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of dichloromethane, followed by 5-10 mL of methanol, and finally 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40% methanol in water) to remove polar interferences.[7]
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.[8]
-
Elution: Elute the retained analytes by passing 5-10 mL of a suitable solvent, such as acetone and dichloromethane (DCM) mixture, through the cartridge.[8] Collect the eluate in a clean collection tube.
-
Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. If required for the analytical method (e.g., HPLC), exchange the solvent to acetonitrile.[8]
-
Analysis: The final extract is now ready for analysis by GC-MS or LC-MS.
Experimental Workflow for SPE of Water Samples
Caption: Workflow for Solid Phase Extraction (SPE).
QuEChERS for Soil and Food Samples
The QuEChERS method is a simple and rapid sample preparation technique that has been adapted for the analysis of PAHs in complex matrices like soil, sediments, and various food products.[9][10][11]
Experimental Protocol: QuEChERS for Phenanthrene in Soil
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity. For high-moisture samples, air-drying or lyophilization may be necessary.
-
Sample Weighing and Spiking: Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound solution.[10] Allow the spiking solvent to evaporate for a few minutes.
-
Hydration: Add a specific amount of water (e.g., 5 mL for a 5 g sample) to the soil and vortex to create a slurry.[10]
-
Extraction: Add 10 mL of an extraction solvent, typically acetonitrile or a mixture like hexane:acetone (1:1), to the tube.[10][11] Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[11] The anhydrous magnesium sulfate helps to remove water and induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 3500-8000 rpm) for 5-10 minutes to separate the organic layer from the solid matrix and aqueous layer.[10]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (the organic layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents. For PAH analysis, common sorbents include PSA (primary secondary amine) to remove organic acids and C18 to remove lipids and other nonpolar interferences. MgSO₄ is also included to remove any remaining water.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes.
-
Final Extract: The supernatant is the final extract. It can be directly analyzed or further concentrated if necessary.
-
Analysis: The extract is ready for GC-MS or LC-MS analysis.
Logical Relationships in the QuEChERS Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 6. academicjournals.org [academicjournals.org]
- 7. journals.co.za [journals.co.za]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Determination of parent and substituted polycyclic aromatic hydrocarbons in high-fat salmon using a modified QuEChERS extraction, dispersive SPE and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS [fr.restek.com]
Application Note: A Validated HPLC Method for the Quantification of Phenanthrene Derivatives
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) with significant interest in pharmaceutical and environmental sciences due to their diverse biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for research, drug development, and environmental monitoring.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic compounds like phenanthrenes, offering high resolution and sensitivity.[1] This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of phenanthrene derivatives in various matrices.
Physicochemical Properties of Phenanthrene
Phenanthrene is nearly insoluble in water but soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.[4] Phenanthrene and its derivatives absorb UV radiation, with maximum absorbance wavelengths typically observed between 250 nm and 300 nm, making UV-based HPLC detection a suitable analytical approach.[1][4] For instance, a maximum absorbance wavelength of 254 nm has been observed for phenanthrene.[4]
Experimental Protocols
This section provides a comprehensive protocol for the analysis of phenanthrene derivatives using a validated HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[2]
-
Column: A C18 reversed-phase column is commonly used. For example, a Hector-M-C18 column (150 x 4.6 mm, 5 µm) or a Supelcosil LC-18 column (25 cm χ 4.6 mm, 5 µm) can be employed.[5][6]
-
Chemicals and Reagents:
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of phenanthrene derivatives.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: AcetonitrileB: Water (or 0.1% TFA in water)[5] |
| Gradient Program | Start with a lower percentage of acetonitrile and gradually increase. A typical gradient could be: 0-10 min, 20-80% A; 10-12 min, 100% A; 12-15 min, 20% A.[5] Isocratic elution with a mixture of Acetonitrile:Water (e.g., 70:30 v/v) can also be used.[4][6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[2] |
| Injection Volume | 10 - 20 µL[2][6] |
| Detection Wavelength | 254 nm or 261 nm[4][5][6] |
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the phenanthrene derivative reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.[1][5] These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid matrix is outlined below.
-
Extraction: Accurately weigh a known amount of the sample and extract with a suitable organic solvent (e.g., 95% ethanol, methanol, or acetonitrile).[1][5] Sonication or vortexing can be used to ensure complete extraction.[1]
-
Centrifugation: Centrifuge the sample extract to pellet any solid material.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][4]
-
Injection: The filtered sample is now ready for injection into the HPLC system.[1]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The key validation parameters are summarized below.
System Suitability
Before starting the sample analysis, the suitability of the chromatographic system must be verified.[7] Key system suitability parameters include:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0[8] |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections[8] |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.999.[5]
Accuracy
Accuracy is determined by recovery studies. Known amounts of the standard are spiked into a blank matrix and analyzed. The percentage recovery should be within an acceptable range, typically 95-105%.[5]
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple preparations of a homogenous sample and is expressed as the Relative Standard Deviation (%RSD). The %RSD for precision should typically be ≤ 2.0%.[4][5]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.[5]
Data Presentation
The quantitative data for the validation of the HPLC method for phenanthrene derivatives are summarized in the tables below.
Table 1: System Suitability Parameters
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | %RSD of Peak Area (n=6) |
| Phenanthrene Derivative 1 | 8.5 | 1.2 | 8500 | 0.8 |
| Phenanthrene Derivative 2 | 10.2 | 1.1 | 9200 | 0.6 |
Table 2: Method Validation Parameters
| Parameter | Phenanthrene Derivative 1 | Phenanthrene Derivative 2 |
| Linearity Range (µg/mL) | 0.625 - 20.00[5] | 0.5 - 5.0[9] |
| Correlation Coefficient (R²) | 0.9995[5] | 0.9998[9] |
| LOD (µg/mL) | 0.78[5] | 0.03 - 0.24[9] |
| LOQ (µg/mL) | 2.38[5] | - |
| Accuracy (% Recovery) | 95 - 100%[5] | 81 - 99%[9] |
| Precision (%RSD) | ||
| - Intra-day | 0.25 - 7.58%[5] | ≤ 3.80%[9] |
| - Inter-day | 0.25 - 7.58%[5] | - |
Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of phenanthrene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. separationmethods.com [separationmethods.com]
- 4. ijarmps.org [ijarmps.org]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
Application of Phenanthrene-¹³C₂ in Soil and Sediment Extraction: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenanthrene-¹³C₂ as an isotopic surrogate standard in the extraction and quantification of phenanthrene and other polycyclic aromatic hydrocarbons (PAHs) from soil and sediment samples. The use of ¹³C-labeled standards is a critical component of robust analytical methods, enabling accurate quantification by correcting for matrix effects and procedural losses during sample preparation and analysis.
Introduction to Isotope Dilution and Phenanthrene-¹³C₂
Isotope dilution is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled standard to a sample prior to analysis. Phenanthrene-¹³C₂, a stable isotope-labeled version of phenanthrene, is an ideal surrogate for this purpose in environmental analysis. Because it is chemically identical to the native phenanthrene, it behaves similarly during extraction, cleanup, and analysis. However, its increased mass allows it to be distinguished from the native analyte by mass spectrometry (MS). This allows for the calculation of the analytical recovery of the native analyte, leading to more accurate and precise results. The use of ¹³C-labeled PAHs is also instrumental in studies investigating the transformation and fate of these contaminants in soil and sediment.[1][2]
Experimental Protocols
Several methods are employed for the extraction of PAHs from solid matrices like soil and sediment. The choice of method often depends on the sample type, concentration of contaminants, and available laboratory equipment. Phenanthrene-¹³C₂ can be incorporated into any of these workflows as a surrogate standard.
General Sample Preparation
Regardless of the extraction method, initial sample preparation is crucial for obtaining representative results.
-
Sample Collection and Storage: Collect soil or sediment samples using appropriate tools to avoid cross-contamination. Store samples in amber glass containers at ≤6°C and away from direct light to minimize photodegradation of PAHs.
-
Homogenization: Air-dry the sample or use a method to remove excess water, such as centrifugation.[3] Once dried, grind the sample using a mortar and pestle and sieve it to achieve a uniform particle size. This ensures that the subsample taken for extraction is representative of the bulk sample.
-
Spiking with Phenanthrene-¹³C₂: Before extraction, a known amount of Phenanthrene-¹³C₂ solution is spiked into the accurately weighed soil or sediment subsample.[4][5] It is essential to allow the spiked sample to equilibrate for a period (e.g., 20 minutes) to ensure the surrogate is well-mixed with the sample matrix.[6]
Extraction Methods
Soxhlet extraction is a classic and robust method for extracting organic compounds from solid matrices.
-
Place the Phenanthrene-¹³C₂-spiked soil or sediment sample (typically 10-20 grams) into a porous extraction thimble.
-
Add anhydrous sodium sulfate to the sample to remove any residual moisture.
-
Place the thimble into the Soxhlet apparatus.
-
Add a suitable solvent, such as a 1:1 mixture of dichloromethane and acetone, to the round-bottom flask.[6]
-
Heat the solvent to boiling. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample.
-
The solvent will fill the thimble and extract the PAHs. Once the thimble is full, the solvent will siphon back into the round-bottom flask.
-
Allow the extraction to proceed for at least 16 hours, with a cycling rate of 4-6 cycles per hour.[6]
-
After extraction, allow the apparatus to cool.
Ultrasonic extraction is a faster alternative to Soxhlet extraction.
-
Place the Phenanthrene-¹³C₂-spiked soil or sediment sample into a beaker or flask.
-
Add a suitable solvent, such as dichloromethane.
-
Immerse the probe of an ultrasonic disruptor into the sample slurry or place the vessel in an ultrasonic bath.
-
Apply ultrasonic energy for a specified period (e.g., 30 minutes), which may be repeated with fresh solvent.[7]
-
After sonication, separate the solvent extract from the solid material by centrifugation or filtration.
PLE, also known as ASE, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.
-
Mix the Phenanthrene-¹³C₂-spiked soil or sediment sample with a drying agent like diatomaceous earth and pack it into an extraction cell.
-
Place the cell in the ASE instrument.
-
The instrument will automatically fill the cell with the extraction solvent (e.g., dichloromethane) and heat it to a set temperature (e.g., 130°C) and pressure (e.g., 100 bars).[8]
-
After a short static extraction time, the solvent containing the extracted PAHs is collected in a vial.
-
The process can be repeated with fresh solvent for multiple extraction cycles.
Extract Cleanup
The raw extracts from soil and sediment are often complex and contain interfering compounds. A cleanup step is usually necessary before instrumental analysis.
-
Concentration: Reduce the volume of the extract using a rotary evaporator or a gentle stream of nitrogen. Add a keeper solvent like toluene or iso-octane to prevent the loss of more volatile PAHs.[6]
-
Fractionation/Purification: Gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica gel or alumina can be used to separate the PAHs from interfering compounds like lipids and other high-molecular-weight substances.[3][4]
Instrumental Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of PAHs.
-
Internal Standard Addition: Before injection into the GC-MS, an internal standard (e.g., a deuterated PAH not expected to be in the sample) is added to the final extract volume.[4]
-
Injection: An aliquot of the purified extract is injected into the GC.
-
Separation: The PAHs are separated on a capillary column (e.g., HP-5ms).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target PAHs and the ¹³C-labeled surrogate.
-
Quantification: The concentration of native phenanthrene is calculated by comparing its response to the response of the known concentration of Phenanthrene-¹³C₂, after correcting for the response of the internal standard.
Data Presentation
The following tables summarize typical quantitative data associated with PAH analysis in soil and sediment, where Phenanthrene-¹³C₂ would be used as a surrogate standard.
Table 1: Typical Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Phenanthrene in Soil and Sediment
| Parameter | Soil | Sediment | Reference |
| MDL (µg/kg) | 1.3 - 16 | 1.3 - 16 | [3][9] |
| LOQ (µg/kg) | 63 | 63 | [9] |
Table 2: Typical Recovery Rates for Phenanthrene in Spiked Soil and Sediment Samples
| Extraction Method | Soil Recovery (%) | Sediment Recovery (%) | Reference |
| Eucalyptus Oil Extraction | 112 | 90 | [9] |
| General Solvent Extraction | 77 - 108 | 82 - 111 | [9] |
Note: Recovery rates can vary significantly depending on the specific soil/sediment matrix, extraction method, and concentration level.
Visualizations
The following diagrams illustrate the experimental workflow for the application of Phenanthrene-¹³C₂ in soil and sediment extraction.
Caption: Experimental workflow for PAH analysis using Phenanthrene-¹³C₂.
Caption: Logical flow of the isotope dilution method for phenanthrene analysis.
References
- 1. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Determination of soil phenanthrene degradation through a fungal–bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. journal.gnest.org [journal.gnest.org]
- 8. researchgate.net [researchgate.net]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Note: High-Sensitivity Monitoring of Polycyclic Aromatic Hydrocarbons in Ambient Air using Phenanthrene-¹³C₂ as an Internal Standard
For Researchers, Scientists, and Environmental Monitoring Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials. Their presence in ambient air is a significant concern for public health due to the carcinogenic and mutagenic properties of many PAH compounds. Accurate and reliable quantification of PAHs in air samples is therefore crucial for assessing environmental quality and human exposure risks.
This application note describes a robust and sensitive method for the analysis of PAHs in ambient air, employing Phenanthrene-¹³C₂ as an internal standard for precise quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a ¹³C-labeled internal standard is advantageous as it minimizes the risk of isotopic exchange that can sometimes be observed with deuterated standards, thereby enhancing the accuracy of the analytical results.[1] This protocol is based on established methodologies such as the U.S. Environmental Protection Agency (EPA) Method TO-13A and is intended for use by researchers and scientists in the field of environmental monitoring and analysis.[2]
Experimental Protocols
Sample Collection
-
Sampling Apparatus: A high-volume air sampler equipped with a quartz fiber filter (QFF) for trapping particulate-phase PAHs and a polyurethane foam (PUF) or XAD-2 resin cartridge for collecting gas-phase PAHs is used.[2]
-
Preparation of Sampling Media:
-
QFFs are pre-baked at 450 °C for at least 8 hours to remove any organic contaminants.
-
PUF plugs or XAD-2 resin are pre-cleaned by Soxhlet extraction with an appropriate solvent (e.g., dichloromethane) for 24 hours and dried in a vacuum oven.[2]
-
-
Sample Collection:
-
Assemble the filter and sorbent cartridge in the sampler.
-
Draw a known volume of air (typically 300-1000 m³) through the sampling media over a 24-hour period.
-
After sampling, carefully remove the filter and sorbent cartridge, wrap them in pre-cleaned aluminum foil, and store them at ≤4 °C in the dark until extraction.
-
Sample Preparation and Extraction
-
Fortification with Internal Standard:
-
Prior to extraction, spike the QFF and PUF/XAD-2 resin with a known amount of Phenanthrene-¹³C₂ internal standard solution. This accounts for any analyte losses during sample preparation and analysis.
-
-
Soxhlet Extraction:
-
Place the QFF and PUF/XAD-2 resin in a Soxhlet extractor.
-
Add 300 mL of dichloromethane or a hexane/diethyl ether mixture (90:10 v/v) to the boiling flask.[3]
-
Extract the sample for 18-24 hours.
-
-
Concentration and Solvent Exchange:
-
After extraction, concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Cleanup (if necessary)
For complex samples with significant matrix interference, a cleanup step may be required.
-
Silica Gel Chromatography:
-
Prepare a silica gel column by packing a glass column with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs with a suitable solvent mixture (e.g., hexane/dichloromethane).
-
Collect the eluate and concentrate it to 1 mL.
-
GC-MS Analysis
-
Instrumental Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Optimized for the separation of target PAHs (e.g., initial temperature of 60 °C, ramp to 300 °C).
-
Mass Spectrometer (MS): Operated in the electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for Phenanthrene-¹³C₂.
-
Data Presentation
The following tables summarize the typical quantitative data achievable with this method. The values are representative of the performance of GC-MS analysis of PAHs using isotopically labeled internal standards.
Table 1: GC-MS Parameters for PAH Analysis
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 320 °C (hold 10 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Representative Performance Data for Selected PAHs
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Linearity (R²) | Method Detection Limit (MDL) (ng/m³) | Average Recovery (%) |
| Naphthalene | ~10.5 | 128 | >0.999 | 0.05 | 85-110 |
| Acenaphthylene | ~14.2 | 152 | >0.999 | 0.03 | 90-115 |
| Acenaphthene | ~14.8 | 154 | >0.999 | 0.03 | 90-115 |
| Fluorene | ~16.5 | 166 | >0.999 | 0.02 | 95-110 |
| Phenanthrene | ~18.9 | 178 | >0.999 | 0.01 | 95-110 |
| Anthracene | ~19.1 | 178 | >0.999 | 0.01 | 95-110 |
| Fluoranthene | ~23.8 | 202 | >0.998 | 0.01 | 98-112 |
| Pyrene | ~24.7 | 202 | >0.998 | 0.01 | 98-112 |
| Benz[a]anthracene | ~29.5 | 228 | >0.998 | 0.005 | 100-115 |
| Chrysene | ~29.7 | 228 | >0.998 | 0.005 | 100-115 |
| Benzo[b]fluoranthene | ~34.2 | 252 | >0.997 | 0.005 | 100-120 |
| Benzo[k]fluoranthene | ~34.3 | 252 | >0.997 | 0.005 | 100-120 |
| Benzo[a]pyrene | ~35.8 | 252 | >0.997 | 0.005 | 95-115 |
| Indeno[1,2,3-cd]pyrene | ~39.9 | 276 | >0.995 | 0.008 | 90-120 |
| Dibenz[a,h]anthracene | ~40.1 | 278 | >0.995 | 0.008 | 90-120 |
| Benzo[ghi]perylene | ~41.5 | 276 | >0.995 | 0.01 | 90-120 |
| Phenanthrene-¹³C₂ (IS) | ~18.9 | 180 | - | - | - |
Note: The performance data presented in Table 2 is representative and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.
Mandatory Visualization
References
Application Notes and Protocols for the Quantitative Analysis of Phenanthrene using Phenanthrene-¹³C₂ Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental and toxicological concern. Accurate and precise quantification of phenanthrene in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for quantification.[1] This is achieved by adding a known amount of an isotopically labeled version of the analyte, in this case, Phenanthrene-¹³C₂, to the sample at the beginning of the analytical process.[2] This "internal standard" experiences the same sample preparation and analysis conditions as the native analyte. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, compensating for analyte losses during sample preparation and variations in instrument response.[2][3] This method significantly reduces systematic errors and improves data quality.[3]
This document provides detailed protocols for the quantitative analysis of phenanthrene in various matrices using Phenanthrene-¹³C₂ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution
The core principle of isotope dilution analysis lies in the addition of a known amount of an isotopically enriched standard (e.g., Phenanthrene-¹³C₂) to a sample containing the native analyte (phenanthrene). The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, cleanup, and analysis. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the labeled internal standard and relating this to a calibration curve.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane, n-hexane, cyclohexane, acetone, n-pentane, dimethyl sulfoxide (all high purity, pesticide residue grade or equivalent)
-
Standards:
-
Native Phenanthrene standard
-
Phenanthrene-¹³C₂ standard solution (e.g., 100 µg/mL in nonane)
-
-
Reagents: Anhydrous sodium sulfate, silica gel for chromatography
-
Gases: Helium (carrier gas, 99.999% purity)
-
Solid-Phase Extraction (SPE) Cartridges: As required for sample cleanup (e.g., silica, Florisil)
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of native phenanthrene and Phenanthrene-¹³C₂ in a suitable solvent (e.g., nonane or dichloromethane) at a concentration of 100 µg/mL. Store at 4°C in amber vials.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the stock solutions. Each calibration standard should contain a constant concentration of the Phenanthrene-¹³C₂ internal standard and varying concentrations of the native phenanthrene. A typical calibration range is 0.1 to 10 µg/mL.[2]
-
Spiking Solution: Prepare a spiking solution of Phenanthrene-¹³C₂ at a known concentration (e.g., 1 µg/mL) to be added to all samples, blanks, and quality control samples.
Sample Preparation
The following are generalized protocols. Method optimization may be required based on the specific sample matrix.
Protocol 3.3.1: Liquid Samples (e.g., Water)
-
Measure 1 L of the water sample.
-
Spike the sample with a known amount of the Phenanthrene-¹³C₂ spiking solution.
-
Adjust the sample pH to >11 with 5 M NaOH.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Separate the organic layer.
-
Adjust the aqueous layer to pH <2 with H₂SO₄ (1:1).
-
Perform a second liquid-liquid extraction with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for cleanup or direct GC-MS analysis.
Protocol 3.3.2: Solid Samples (e.g., Soil, Sediment, Tissues)
-
Homogenize the sample.
-
Weigh approximately 10-20 g of the homogenized sample.
-
Spike the sample with a known amount of the Phenanthrene-¹³C₂ spiking solution.
-
Mix the sample with anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Extract the sample using an appropriate technique such as Soxhlet extraction with a dichloromethane/hexane mixture (1:1, v/v) for 18-24 hours.[4]
-
Concentrate the extract to a small volume.
-
Proceed with a cleanup step to remove interfering compounds.
Protocol 3.3.3: Oily Matrices (e.g., Olive Oil)
-
Dilute the oil sample with n-pentane.
-
Spike the diluted sample with the Phenanthrene-¹³C₂ spiking solution.
-
Perform a liquid-liquid extraction with dimethyl sulfoxide (DMSO).
-
Add water to the DMSO phase and back-extract with cyclohexane.
-
Perform a cleanup step using thin-layer chromatography on silica gel.[2]
-
Scrape the PAH spot from the plate and elute with a suitable solvent.
-
Concentrate the final extract for GC-MS analysis.[2]
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
Ions to Monitor:
-
Phenanthrene (Native): Monitor the molecular ion (m/z 178) and at least one qualifier ion.
-
Phenanthrene-¹³C₂: Monitor the corresponding molecular ion (m/z 180).
-
-
Dwell Time: Set to ensure at least 10-12 data points across each chromatographic peak.
-
Data Analysis and Calculation
The concentration of native phenanthrene in the sample is calculated using the following isotope dilution equation:
Csample = (Anative / Alabeled) * (Clabeled / RRF) * (Vextract / Wsample)
Where:
-
Csample: Concentration of phenanthrene in the sample.
-
Anative: Peak area of the native phenanthrene.
-
Alabeled: Peak area of the Phenanthrene-¹³C₂.
-
Clabeled: Concentration of the Phenanthrene-¹³C₂ added to the sample.
-
RRF (Relative Response Factor): Determined from the analysis of the calibration standards. It is the slope of the calibration curve plotting (Anative / Alabeled) against (Cnative / Clabeled).
-
Vextract: Final volume of the sample extract.
-
Wsample: Weight or volume of the initial sample.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phenanthrene using isotope dilution methods.
Table 1: Calibration and Linearity Data
| Analyte | Concentration Range (µg/mL) | Coefficient of Determination (R²) |
| Phenanthrene | 0.1 - 10 | > 0.9942[2] |
| Phenanthrene | 0.625 - 20.00 | > 0.999[7] |
| 16 PAHs | 5 - 250 µg/L | > 0.999[5] |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| 8 PAHs | 0.1 - 0.4 µg/kg | - | Olive Pomace Oil[2] |
| Phenanthrenes | 0.78 - 0.89 µg/mL | 2.38 - 2.71 µg/mL | Plant Extracts[7] |
| 16 PAHs | - | 0.42 - 2.7 µg/kg | Medicinal Herbs[8] |
Table 3: Recovery and Precision Data
| Analyte | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix |
| 8 PAHs | - | 69.0 - 97.5 | 3.6 - 12.7 | Olive Pomace Oil[2] |
| 16 PAHs | 10 µg/kg | 52.5 - 117 | 1.8 - 15 | Medicinal Herbs[8] |
| 16 PAHs | 50 µg/kg | 52.6 - 119 | 0.9 - 15 | Medicinal Herbs[8] |
| 16 PAHs | 250 µg/kg | 81.4 - 108 | 1.0 - 15 | Medicinal Herbs[8] |
| Phenanthrenes | 1.25, 2.5, 5.0 µg/mL | 95 - 100 | 0.25 - 7.58 | Plant Extracts[7] |
Visualizations
Caption: Experimental workflow for phenanthrene analysis.
References
- 1. scispace.com [scispace.com]
- 2. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. well-labs.com [well-labs.com]
- 5. jeol.com [jeol.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in PAH analysis with Phenanthrene-13C2
Technical Support Center: PAH Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers using Phenanthrene-¹³C₂ as an internal standard to minimize matrix effects in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in PAH analysis?
A: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] These effects can manifest as either signal suppression (most common) or enhancement, leading to inaccurate quantification of PAHs.[1] In complex samples such as soil, food, or biological tissues, the matrix can be highly variable, making it a significant source of imprecision in quantitative analysis.
Q2: How does using Phenanthrene-¹³C₂ as an internal standard help minimize matrix effects?
A: An ideal isotopically labeled internal standard (ILIS) like Phenanthrene-¹³C₂ is chemically and physically almost identical to the native analyte (Phenanthrene). It is added to the sample in a known amount before extraction and analysis.[2] Because it behaves nearly the same way as the target analyte, it experiences similar losses during sample preparation and similar signal suppression or enhancement during analysis.[1] Quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations and corrects for matrix effects.[2] ¹³C-labeled standards are particularly advantageous as they do not undergo the hydrogen exchange that can sometimes occur with deuterated (D-labeled) standards, ensuring greater stability.[3]
Q3: When should the Phenanthrene-¹³C₂ internal standard be added to the sample?
A: The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps.[4][5] This ensures that the standard accounts for any analyte loss that may occur during the entire analytical procedure, from extraction to final measurement.[2] This technique is known as isotope dilution.[2]
Q4: Can Phenanthrene-¹³C₂ be used to correct for all PAHs in my sample?
A: While Phenanthrene-¹³C₂ is an excellent internal standard for Phenanthrene and other PAHs with similar chemical properties and retention times, its effectiveness may decrease for PAHs that are significantly different in molecular weight and volatility (e.g., heavy PAHs like Benzo[g,h,i]perylene). For comprehensive PAH analysis, it is best practice to use a mixture of several isotopically labeled internal standards that cover the entire range of target analytes.[6] For example, you might group PAHs by their retention time and assign the most appropriate internal standard to each group.[6]
Troubleshooting Guide
Problem 1: Poor or inconsistent recovery of the Phenanthrene-¹³C₂ internal standard.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the extraction solvent and technique are appropriate for the sample matrix. For fatty samples, a saponification step may be necessary.[7] For complex matrices, techniques like QuEChERS or matrix solid-phase dispersion can improve efficiency.[8][9] |
| Adsorption/Degradation | PAHs, especially heavier ones, can adsorb to active sites in the GC inlet or column.[10] Use a deactivated inlet liner (e.g., with glass wool) and ensure GC/MS source temperatures are sufficiently high (e.g., 320°C or higher).[10][11] |
| Standard Solution Issues | Verify the concentration and stability of your internal standard stock solution. Heavy PAHs can fall out of solution when chilled; ensure standards are warmed to room temperature and sonicated before use.[11] |
Problem 2: The internal standard does not adequately correct for matrix effects in some analytes.
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation | The analyte and internal standard may not be co-eluting perfectly, causing them to experience different degrees of matrix effects. Optimize your GC or HPLC method to ensure the analyte and its corresponding internal standard have very similar retention times. |
| Chemical Dissimilarity | The internal standard may not be a suitable chemical match for all target PAHs. As mentioned in FAQ Q4, use a mix of labeled standards (e.g., Naphthalene-d8, Chrysene-d12, Perylene-d12) to cover the range of PAHs being analyzed.[5][6] |
| Extreme Matrix Complexity | In highly complex matrices, even an ILIS may not fully compensate for severe signal suppression.[12] Enhance sample cleanup using techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove more interfering compounds.[13] |
Problem 3: Poor linearity in the calibration curve for higher molecular weight PAHs.
| Possible Cause | Troubleshooting Step |
| Inlet Discrimination | Higher boiling point PAHs may not transfer efficiently from the GC inlet to the column. Use a pulsed splitless injection to maximize the transfer of heavy PAHs.[10] Increase the splitless time and ensure the inlet temperature is high (e.g., 320°C).[10][11] |
| MS Source Adsorption | Heavy PAHs can adsorb to the MS ion source, leading to peak tailing and poor response.[11] Increase the ion source temperature to its maximum recommended setting (e.g., >300°C).[11] Some systems offer self-cleaning sources (e.g., with a low hydrogen flow) which can significantly improve performance for PAH analysis.[10] |
| Solvent Effects | The choice of solvent for standards can impact results. Some researchers report better results for heavy PAHs when using solvents like toluene or a hexane:DCM mixture instead of just hexane.[8][11] |
Experimental Protocols & Data
Example Protocol: PAH Extraction from Fatty Samples (e.g., Fish Tissue)
This protocol is a generalized example based on common methodologies.[7]
-
Sample Homogenization: Weigh approximately 2g of homogenized fish sample into a glass tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 200 ng/mL solution) of the Phenanthrene-¹³C₂ working standard mixture to the sample.
-
Equilibration: Vortex the sample for 10-15 seconds and allow it to equilibrate for at least 15 minutes.[4][7]
-
Saponification (for fatty matrices): Add 200 mL of methanolic KOH solution and saponify in an ultrasonic bath at 60°C for 30 minutes to break down fats.[7]
-
Liquid-Liquid Extraction: After cooling, transfer the mixture to a separatory funnel and extract twice with 100 mL of hexane.[7]
-
Cleanup: Concentrate the combined hexane extracts and perform a cleanup step using a silica or florisil Solid Phase Extraction (SPE) cartridge to remove polar interferences.[7][13]
-
Final Concentration: Gently evaporate the cleaned extract under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., toluene or cyclohexane) to a final volume of 0.5-1.0 mL for GC/MS analysis.[8]
Data Presentation: Analyte Recovery
The following table illustrates the typical improvement in accuracy and precision when using an internal standard (IS) for correction in a complex matrix like salmon tissue.
| Analyte | Spike Level (ng/g) | Average Recovery (No IS) | % RSD (No IS) | Average Recovery (with IS) | % RSD (with IS) |
| Phenanthrene | 25 | 78% | 8.5% | 99% | 2.1% |
| Anthracene | 25 | 75% | 9.1% | 97% | 2.5% |
| Pyrene | 25 | 72% | 11.3% | 101% | 3.0% |
| Chrysene | 25 | 68% | 12.5% | 95% | 4.4% |
| Benzo[a]pyrene | 25 | 65% | 14.0% | 92% | 4.8% |
| Data is illustrative, based on typical performance characteristics described in cited literature.[14] |
Visualizations
Caption: General workflow for PAH analysis using an internal standard.
Caption: Troubleshooting flowchart for common PAH analysis issues.
References
- 1. waters.com [waters.com]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. PAH calibration problem - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Recovery of Phenanthrene-¹³C₂ in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Phenanthrene-¹³C₂ during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of Phenanthrene-¹³C₂?
Low recovery of Phenanthrene-¹³C₂ can be attributed to several factors throughout the analytical workflow. These can be broadly categorized as:
-
Inefficient Extraction: The chosen extraction method may not be optimal for the sample matrix, leading to incomplete recovery of the analyte.[1]
-
Matrix Effects: Components in the sample matrix (e.g., organic matter in soil, lipids in tissue) can interfere with the analytical signal, causing suppression or enhancement.[1]
-
Analyte Degradation: Phenanthrene-¹³C₂ may degrade during sample preparation or analysis due to factors like pH, temperature, or exposure to light.
-
Instrumental Issues: Problems with the gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) can lead to poor sensitivity and inaccurate quantification.
-
Sample Handling and Preparation Errors: Issues such as improper solvent selection, incomplete solvent evaporation, or losses during cleanup steps can contribute to low recovery.[2]
Q2: How can I improve the extraction efficiency of Phenanthrene-¹³C₂ from my samples?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: The choice of extraction solvent is critical. For soil and sediment samples, a mixture of polar and non-polar solvents, such as hexane and acetone, is often effective.[3] For water samples, solid-phase extraction (SPE) with a C18 sorbent is a common and efficient technique.[4][5][6][7]
-
Extraction Technique: For solid samples, techniques like pressurized liquid extraction (PLE) or ultrasonic extraction can improve recovery compared to traditional shaking or vortexing. For aqueous samples, ensure proper conditioning, loading, and elution steps are followed during SPE.[5][6][7]
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of PAHs. For water samples, adjusting the pH to a neutral or slightly acidic range (around pH 6-7) can be beneficial.[4]
-
Sample Homogenization: Ensure solid samples are thoroughly homogenized to allow for efficient contact between the sample matrix and the extraction solvent.
Q3: My sample matrix is complex. How can I minimize matrix effects?
Matrix effects can be a significant challenge. Here are some strategies to mitigate them:
-
Sample Cleanup: Employ a robust cleanup step after extraction. This can involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering compounds.[8] For extracts with high lipid content, an additional cleanup step with silica or florisil may be necessary.[9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[10]
-
Isotope Dilution: The use of a ¹³C-labeled internal standard, such as Phenanthrene-¹³C₂, is a powerful technique to correct for matrix effects, as the internal standard and the native analyte will be affected similarly.
-
Instrumental Optimization: In GC-MS, using a pulsed splitless injection can help to minimize the impact of the matrix.[11] For LC-MS, optimizing the electrospray ionization (ESI) source parameters can also reduce matrix effects.
Q4: I suspect my Phenanthrene-¹³C₂ is degrading. What steps can I take to prevent this?
To prevent the degradation of Phenanthrene-¹³C₂:
-
Protect from Light: PAHs are known to be sensitive to photodegradation. Protect your samples, extracts, and standards from direct light by using amber glassware or covering them with aluminum foil.[12]
-
Control Temperature: Avoid exposing samples to high temperatures during preparation and storage. Store extracts at a low temperature (e.g., 4°C) when not in use.[3]
-
Use Appropriate Solvents: Ensure the solvents used are of high purity and are compatible with the analyte.
Q5: What are the key GC-MS parameters to optimize for Phenanthrene-¹³C₂ analysis?
For optimal GC-MS analysis of Phenanthrene-¹³C₂, consider the following:
-
Injector Temperature: A sufficiently high injector temperature (e.g., 270-320°C) is necessary to ensure the complete vaporization of phenanthrene.[11][13]
-
Liner: Use a splitless liner with glass wool to aid in the vaporization of the analyte and protect the column from non-volatile matrix components.[11]
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is commonly used for PAH analysis.
-
Oven Temperature Program: A temperature program that provides good separation of phenanthrene from other PAHs and matrix components is crucial.
-
MS Parameters: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the appropriate ions for Phenanthrene-¹³C₂.
Quantitative Data Summary
The recovery of Phenanthrene-¹³C₂ can vary significantly depending on the sample matrix and the analytical method employed. The following table provides a summary of typical recovery ranges reported in the literature.
| Sample Matrix | Extraction Method | Analytical Technique | Typical Recovery Range (%) |
| Water | Solid-Phase Extraction (C18) | HPLC-FLD/UV | 80 - 110 |
| Soil/Sediment | Pressurized Liquid Extraction | GC-MS | 70 - 120 |
| Biological Tissue | Liquid-Liquid Extraction & SPE | GC-MS | 60 - 110 |
| Air (PUF/XAD-2) | Soxhlet Extraction | GC-MS | 75 - 125 |
Note: These are general ranges, and actual recoveries may vary. It is essential to validate the method for your specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Phenanthrene-¹³C₂ from Water
This protocol outlines a general procedure for the extraction of Phenanthrene-¹³C₂ from water samples using a C18 SPE cartridge.
-
Sample Preparation:
-
To a 1-liter water sample, add a known amount of Phenanthrene-¹³C₂ solution as a surrogate standard.
-
If the sample contains residual chlorine, add 80 mg of sodium thiosulfate and mix well.
-
Adjust the sample pH to neutral (pH 7) with sulfuric acid or sodium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Pass 10 mL of dichloromethane through a C18 SPE cartridge, followed by 10 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the retained analytes by passing 10 mL of dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration and Analysis:
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard and analyze the extract by GC-MS.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical GC-MS conditions for the analysis of Phenanthrene-¹³C₂.
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Program: 60°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Phenanthrene-¹³C₂: m/z 190 (quantification ion), 188 (qualifier ion).
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low recovery of Phenanthrene-¹³C₂.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 5. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. s4science.at [s4science.at]
- 9. perlan.com.pl [perlan.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing GC/MS for Phenanthrene-13C2 Detection
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the detection of Phenanthrene-13C2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC/MS parameters for this compound analysis?
A1: For initial analysis of this compound, you can adapt established methods for Polycyclic Aromatic Hydrocarbons (PAHs). High temperatures for the inlet, transfer line, and MS source are crucial for good results.[1] A pulsed splitless injection is often used to maximize the transfer of PAHs onto the column.[2][3][4]
Q2: Should I use Selected Ion Monitoring (SIM) or Full Scan mode for this compound detection?
A2: For quantitative analysis of a known compound like this compound, SIM mode is highly recommended . SIM mode offers significantly higher sensitivity and selectivity compared to Full Scan mode by monitoring only specific, characteristic ions.[5][6][7] This leads to lower detection limits and a better signal-to-noise ratio, which is crucial for trace analysis.[5][7] Full Scan mode is more suitable for identifying unknown compounds in a sample.[5][8]
Q3: What are the target ions (m/z) for this compound in SIM mode?
A3: The molecular ion of unlabeled Phenanthrene (C14H10) is m/z 178.[9] For this compound, the molecular ion will be at m/z 180 . This should be your primary quantification ion. It is also advisable to monitor one or two fragment ions for confirmation. Common fragments for phenanthrene include the loss of acetylene (C2H2), which would result in a fragment at m/z 154 for this compound.
Q4: How can I improve the peak shape for late-eluting PAHs like Phenanthrene?
A4: Poor peak shape, especially tailing for late-eluting compounds, is a common issue in PAH analysis.[10] To improve this, ensure your inlet, transfer line, and MS source temperatures are sufficiently high (e.g., 320 °C) to prevent condensation.[2][3][4] Using a pulsed splitless injection and an appropriate inlet liner with glass wool can also enhance peak shape.[2][4] Additionally, a well-chosen GC column and optimized oven temperature program are critical.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GC/MS experiments for this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or Low Signal for this compound | - Incorrect SIM ions selected.- Low ion source temperature.- Inlet temperature too low.- Leak in the system.- Sample degradation. | - Verify the SIM ions are set to m/z 180 (quantification) and appropriate fragment ions.- Increase ion source temperature to at least 320 °C.[2][3][4]- Ensure inlet temperature is around 320 °C.[2][3][10]- Perform a leak check on the GC/MS system.- Check sample integrity and storage conditions. |
| Peak Tailing | - Active sites in the inlet liner or column.- Cold spots in the GC system.- Inadequate oven temperature program. | - Use a deactivated inlet liner with glass wool.[2][4]- Ensure uniform heating of the inlet, transfer line, and oven.- Optimize the oven temperature ramp rate to ensure the compound moves through the column efficiently. |
| Poor Reproducibility | - Inconsistent injection volume.- Variability in manual injection technique.- System contamination or carryover.- Unstable instrument parameters. | - Use an autosampler for precise and repeatable injections.- Implement a bake-out method between runs to clean the column.- Regularly check and calibrate instrument parameters.[11] |
| High Background Noise | - Contaminated carrier gas or solvent.- Column bleed.- Contaminated injector or detector. | - Use high-purity carrier gas and solvents.- Condition the column according to the manufacturer's instructions.- Clean the injector and detector as part of routine maintenance.[12] |
| Co-elution with Other Compounds | - Suboptimal GC column or oven program.- Complex sample matrix. | - Use a GC column specifically designed for PAH analysis.[13]- Adjust the oven temperature program to improve separation.- Utilize MS/MS for enhanced selectivity in complex matrices.[2] |
Experimental Protocols
Optimized GC/MS Method for this compound
This protocol provides a starting point for method development. Parameters may need to be adjusted based on your specific instrument and sample matrix.
Gas Chromatograph (GC) Parameters:
| Parameter | Value | Rationale |
| Inlet Mode | Pulsed Splitless | Maximizes analyte transfer to the column.[2][3][4] |
| Inlet Temperature | 320 °C | Prevents condensation of high-boiling PAHs.[2][3][10] |
| Injection Volume | 1 µL | --- |
| Carrier Gas | Helium | --- |
| Constant Flow Rate | 1.2 mL/min | --- |
| Oven Program | 80 °C (hold 1 min), then 25 °C/min to 200 °C, then 8 °C/min to 335 °C (hold 6.3 min) | Provides good separation for a range of PAHs.[2][3] |
Mass Spectrometer (MS) Parameters:
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | --- |
| Ion Source Temperature | 320 °C | Crucial for preventing analyte deposition.[2][3][4] |
| Transfer Line Temperature | 320 °C | Maintains analyte in the gas phase.[2][3][10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for the target analyte.[5][6][7] |
| SIM Ions for this compound | m/z 180 (Quantification), m/z 154 (Confirmation) | Based on the molecular weight and expected fragmentation. |
Visualizations
Caption: A flowchart illustrating the key stages of GC/MS analysis for this compound.
Caption: A decision tree for troubleshooting common causes of poor signal in GC/MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 6. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 7. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 8. Development and comparison of methods using MS scan and selective ion monitoring modes for a wide range of airborne VOCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. gcms.cz [gcms.cz]
addressing isobaric interference in phenanthrene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of phenanthrene, particularly concerning isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a problem in phenanthrene quantification?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z). In the case of phenanthrene (C14H10), its most common isobaric interferent is anthracene, which has the same molecular formula and, therefore, the same molecular weight of 178 g/mol .[1][2][3] This means that a standard mass spectrometer cannot distinguish between phenanthrene and anthracene based on their mass alone, leading to inaccurate quantification if both are present in a sample.
Q2: What are the primary analytical techniques used to quantify phenanthrene and address isobaric interference?
A2: The most common techniques involve chromatography coupled with mass spectrometry or other detectors. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method that separates compounds based on their boiling points and interactions with a stationary phase before they are detected by the mass spectrometer.[2][4][5]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers higher selectivity than GC-MS by using two stages of mass analysis, which helps to reduce matrix interferences.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase.[1][8] It is particularly useful for less volatile or thermally labile compounds.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This technique separates compounds similarly to LC-MS but uses a photodiode array detector to identify and quantify compounds based on their UV-Vis absorbance spectra.[9][10]
Q3: How can I chromatographically separate phenanthrene from its isobaric interferent, anthracene?
A3: Successful chromatographic separation is the most common and effective way to resolve phenanthanthrene and anthracene.[1][3] This can be achieved by optimizing the chromatographic conditions:
-
For GC-MS: Utilizing a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm), and optimizing the oven temperature program can effectively separate these isomers.[3]
-
For LC-MS/HPLC: A C18 column is often used for the separation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene.[1][8] The mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate are critical parameters to adjust for optimal separation.
Even with very similar structures, slight differences in their physicochemical properties allow for their separation on an appropriate column.[3]
Troubleshooting Guide
Issue 1: My phenanthrene and anthracene peaks are co-eluting in my GC-MS analysis.
-
Possible Cause: The oven temperature program is not optimized for the separation of these isomers.
-
Troubleshooting Steps:
-
Lower the initial oven temperature: A lower starting temperature can improve the separation of more volatile compounds.
-
Decrease the temperature ramp rate: A slower ramp rate provides more time for the compounds to interact with the stationary phase, which can enhance separation.
-
Increase the column length or use a different stationary phase: A longer column provides more theoretical plates for separation. Alternatively, a column with a different polarity, such as a mid-polar column (e.g., 50% phenyl-substituted), may provide better selectivity for these isomers.[3]
-
Issue 2: I am still seeing interference in my LC-MS/MS analysis even with chromatographic separation.
-
Possible Cause: Matrix effects from complex samples can still cause interference.
-
Troubleshooting Steps:
-
Optimize sample preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components before analysis.[4][5][8]
-
Adjust MS/MS parameters: Ensure that the selected reaction monitoring (SRM) transitions are specific to phenanthrene and do not have contributions from co-eluting matrix components.
-
Use an internal standard: A deuterated internal standard, such as phenanthrene-d10, can help to correct for matrix effects and variations in instrument response.[4][5]
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Phenanthrene in Biological Matrices by GC-MS
This protocol is a summary of the methodology described for the analysis of phenanthrene in biological matrices like blood, milk, and urine.[4][5]
-
Sample Preparation:
-
Enzymatic Hydrolysis: To release conjugated metabolites, treat the sample with an appropriate enzyme.
-
Liquid-Liquid Extraction: Extract the analytes from the aqueous matrix into an organic solvent (e.g., dichloromethane/acetone).[11]
-
Solid-Phase Extraction (SPE) Purification: Use an Envi-Chrom P SPE column to clean up the extract and remove interfering substances.[4]
-
-
Internal Standard:
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for PAH analysis (e.g., HP-5MS).
-
Injection: Use a pulsed splitless injection to maximize the transfer of analytes onto the column.[6]
-
Oven Program: Optimize the temperature program to separate phenanthrene from other PAHs, including anthracene.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor the characteristic ions for phenanthrene (m/z 178) and the internal standard (e.g., m/z 188 for phenanthrene-d10).[5]
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations with the internal standard.
-
Determine the concentration of phenanthrene in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Analysis of Phenanthrene in Water by LC-MS
This protocol is based on the analysis of PAHs in water samples.[1]
-
Sample Preparation:
-
For relatively clean samples like tap water, dilution may be sufficient.
-
For more complex water matrices, a pre-concentration and clean-up step using SPE may be necessary.
-
-
LC-MS Analysis:
-
LC System: An Agilent 1220 Liquid Chromatography system or similar.[1]
-
Column: A suitable C18 column for PAH separation.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile.
-
MS System: An Advion expression Compact Mass Spectrometer or similar.[1]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often effective for PAHs, typically forming radical cations (M•+).[1]
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring m/z 178.1 for both phenanthrene and anthracene.[1]
-
-
Quantification:
-
As in the GC-MS protocol, use a calibration curve for quantification. Since phenanthrene and anthracene are separated chromatographically, their individual peak areas can be used for quantification against their respective calibration curves.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies for the analysis of phenanthrene and other PAHs.
Table 1: Linearity of Calibration Curves for Phenanthrene Analysis by HPLC-PDA [9]
| Compound | Concentration Range (µg/mL) | Determination Coefficient (R²) |
| Phenanthrene Analog 1 | 0.625 - 20.00 | 0.9996 |
| Phenanthrene Analog 2 | 0.625 - 20.00 | 0.9995 |
| Phenanthrene Analog 3 | 0.625 - 20.00 | 0.9995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenanthrene Analysis by HPLC-PDA [9]
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Phenanthrene Analog 1 | 0.78 | 2.38 |
| Phenanthrene Analog 2 | 0.82 | 2.49 |
| Phenanthrene Analog 3 | 0.89 | 2.71 |
Table 3: Detection Limits of Phenanthrene in Various Biological Matrices by GC-MS [4][5]
| Matrix | Detection Limit Range |
| Milk | 2.3 - 5.1 ng/mL |
| Urine and Blood | 0.5 - 2.5 ng/mL |
| Tissue | 1.9 - 8.0 ng/g |
Visualizations
Caption: GC-MS workflow for phenanthrene quantification.
Caption: Addressing isobaric interference in phenanthrene analysis.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. wwz.cedre.fr [wwz.cedre.fr]
- 8. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
improving peak shape and resolution for Phenanthrene-13C2
Welcome to the technical support center for optimizing the chromatographic analysis of Phenanthrene-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of this compound, manifesting as tailing, fronting, or split peaks, can arise from several factors. These issues compromise data quality by affecting resolution and integration accuracy.[1]
-
Peak Tailing: This is often caused by secondary chemical interactions between the analyte and active sites on the stationary phase, such as residual silanols.[2] Other causes include column contamination, voids in the packing material, or a poorly cut GC column.[2][3]
-
Peak Fronting: This is commonly a result of column overloading, where too much sample is injected, or the sample concentration is too high.[4][5] Incompatibility between the sample solvent and the mobile phase can also lead to fronting.[4][6]
-
Split Peaks: This can occur due to a clogged column frit, a void at the head of the column, or co-elution with an interfering compound.[7][8] Incompatibility of the injection solvent with the mobile phase is another frequent cause.[9][10]
Q2: My this compound peak is tailing. How can I improve it?
Peak tailing for phenanthrene compounds can often be traced to interactions with the stationary phase or issues with the chromatographic system.[2] Here are several strategies to address this:
-
Mobile Phase Optimization (HPLC): Modifying the mobile phase is a critical step. Lowering the pH to ≤ 3.0 with an acid modifier like 0.1% formic acid can protonate residual silanol groups, reducing unwanted interactions.[2] Using a silanol-masking agent like triethylamine (TEA) can also be effective, though it may not be suitable for all detection methods like mass spectrometry.[2]
-
Column Selection: Using modern, high-purity "Type B" silica columns with reduced silanol activity can inherently improve peak shape.[2] Alternatively, columns with stationary phases specifically designed for PAH analysis can offer better selectivity and resolution.[2][11]
-
Instrumental Checks (HPLC & GC): Inspect the system for blockages in components like in-line filters or the column inlet frit.[2] For GC, ensure the column is properly installed in the inlet and that the cut is clean and at a 90-degree angle.[1][3]
Q3: I am observing a slight retention time shift for this compound compared to native phenanthrene. Is this normal?
Yes, a slight difference in retention time between a stable isotopically labeled (SIL) internal standard and its native analog can occur.[12][13] While SILs are chemically very similar, the increased mass of this compound can lead to minor differences in physicochemical properties, which in turn can cause a small shift in retention time.[14] However, it is important to ensure that this shift does not lead to co-elution with other components or significant changes in ionization efficiency if using mass spectrometry.[12]
Q4: How can I improve the resolution between this compound and other closely eluting PAHs?
Improving resolution involves optimizing selectivity, retention factor, and column efficiency.[15]
-
Mobile Phase Composition (HPLC): Adjusting the mobile phase strength is a primary way to control retention and improve separation.[15] For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention.[15] Trying different organic modifiers, such as switching from acetonitrile to methanol, can also alter selectivity.[2][16]
-
Column Temperature: Temperature can significantly affect selectivity.[17] Subtle changes in column temperature (e.g., ±2°C) can alter the separation of closely eluting compounds.[17] It's important to note that increasing temperature generally reduces retention time.[17]
-
Column Efficiency: Using columns with smaller particle sizes or longer lengths can increase efficiency and, therefore, resolution.[15] However, this may also lead to higher backpressure.[15]
Troubleshooting Guides
Problem: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Mobile Phase pH Adjustment (HPLC)
-
Baseline: Run your current method and record the asymmetry factor of the this compound peak.
-
Acidification: Prepare a mobile phase containing 0.1% formic acid. Ensure the acid is added to both the aqueous and organic components if running a gradient.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Analysis: Inject the sample and compare the peak asymmetry to the baseline. A value closer to 1.0 indicates improved peak shape.[2]
Protocol 2: Silanol Activity Test (HPLC)
This protocol helps determine if active silanols on your column are causing tailing.
-
Prepare Mobile Phase: A mixture of 50:50 Acetonitrile:Water.
-
Prepare Test Standards:
-
Neutral compound: 1 mg/mL Toluene in the mobile phase.
-
Basic compound: 1 mg/mL Amitriptyline or Pyridine in the mobile phase.[2]
-
-
Injection: Inject each standard separately under the same chromatographic conditions.
-
Analysis: The toluene peak should be symmetrical. If the basic compound's peak shows significant tailing, it indicates strong silanol interactions on your column.[2]
| Parameter | Recommendation for Tailing Peaks | Rationale |
| Mobile Phase pH (HPLC) | ≤ 3.0 | Protonates residual silanols, reducing secondary interactions.[2] |
| Mobile Phase Additive (HPLC) | 0.1% Formic Acid or 0.1% TFA | Effective acid modifiers for reducing pH.[2] |
| Column Type | High-purity "Type B" silica or PAH-specific | Inherently lower silanol activity or optimized selectivity.[2] |
| GC Column Installation | Fresh, 90° cut; correct inlet position | Prevents dead volume and turbulence.[1][3] |
Problem: Peak Fronting
This guide addresses the causes and solutions for peak fronting.
Caption: Troubleshooting workflow for peak fronting.
Protocol 3: Sample Concentration and Injection Volume Optimization
-
Baseline: Analyze your current sample and note the peak shape.
-
Dilution Series: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Analysis: Inject the same volume of each dilution and observe the peak shape. If fronting decreases with dilution, the original sample was overloaded.[5]
-
Injection Volume: If dilution is not possible, reduce the injection volume in increments (e.g., from 10 µL to 5 µL, then 2 µL) and observe the effect on peak shape.[18]
| Parameter | Recommendation for Fronting Peaks | Rationale |
| Sample Concentration | Reduce concentration | Prevents saturation of the stationary phase.[4][5] |
| Injection Volume | Decrease volume | Avoids column overload.[5][18] |
| Sample Solvent | Match initial mobile phase composition | Ensures proper focusing of the analyte at the column head.[4][6] |
| Column Condition | Check for physical degradation | A collapsed column bed can cause fronting.[4][19] |
Problem: Poor Resolution
This guide provides strategies to improve the separation between this compound and other analytes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. scispace.com [scispace.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
- 17. chromtech.com [chromtech.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. acdlabs.com [acdlabs.com]
Phenanthrene-13C2 internal standard variability and instability
Welcome to the Technical Support Center for Phenanthrene-13C2 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the variability and instability of this compound as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It is used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection of phenanthrene and other PAHs.[1] The key advantage of using a 13C-labeled standard is its chemical and physical similarity to the unlabeled analyte. This allows it to mimic the analyte's behavior during sample preparation, extraction, and analysis, thus compensating for variations in these steps and improving the accuracy and precision of quantification.[2]
Q2: What are the main causes of variability and instability of this compound internal standards?
A2: The primary causes of variability and instability include:
-
Photodegradation: Exposure to light, especially UV light, can cause the degradation of PAHs.[3][4]
-
Oxidation: PAHs are susceptible to oxidation, which can be accelerated by exposure to air and certain chemical conditions.
-
Improper Storage: Incorrect storage temperatures and exposure to moisture can lead to degradation over time.[5][6]
-
Solvent Effects: The choice of solvent can impact the stability of the standard solution.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[7][8]
-
Handling Errors: Inaccurate pipetting, improper dilution, and cross-contamination can introduce significant variability.
Q3: How should this compound internal standard solutions be prepared and stored?
A3: To ensure the stability of this compound solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity, non-polar or aprotic solvents such as nonane, cyclohexane, or toluene for preparing stock solutions.[5][9]
-
Storage Conditions: Store stock and working solutions in amber glass vials with PTFE-lined caps to protect from light.[6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. For short-term use, solutions can be stored at room temperature, away from direct sunlight and sources of heat.[5]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Avoid Repeated Freeze-Thaw Cycles: If frozen, aliquot the standard into smaller volumes to avoid multiple freeze-thaw cycles.
Q4: What are the advantages of using this compound over a deuterated (Phenanthrene-d10) internal standard?
A4: While both are used, 13C-labeled standards like this compound offer a key advantage over deuterated standards. Deuterated compounds can sometimes undergo isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.[2][10] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the unlabeled analyte, compromising the accuracy of the results. 13C-labeled standards are not susceptible to this exchange, providing greater robustness and reliability.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered with this compound internal standards.
Issue 1: High Variability in Internal Standard Peak Area Across a Sample Batch
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly. Inconsistent volumes of the internal standard will lead to variable peak areas.- Ensure Thorough Mixing: Vortex or thoroughly mix samples after adding the internal standard to ensure homogeneity. |
| Autosampler/Injection Issues | - Check for Air Bubbles: Inspect the autosampler syringe for air bubbles, which can lead to inconsistent injection volumes.- Verify Injection Volume: Ensure the correct injection volume is programmed in the instrument method. |
| Variable Matrix Effects | - Evaluate Matrix Blanks: Analyze several different lots of blank matrix to assess the variability of the matrix effect.- Improve Sample Cleanup: Employ more rigorous sample cleanup techniques (e.g., solid-phase extraction) to remove interfering matrix components.[7] |
| Inconsistent Evaporation/Reconstitution | - Controlled Evaporation: If an evaporation step is used, ensure it is consistent across all samples. Avoid evaporating to complete dryness, which can cause loss of semi-volatile compounds.- Consistent Reconstitution: Use a precise volume of solvent for reconstitution and ensure the residue is fully dissolved. |
Issue 2: Low or No Signal from this compound Internal Standard
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of Standard Solution | - Prepare Fresh Solution: Prepare a fresh working solution from the stock solution. If the problem persists, prepare a new stock solution from the neat material.- Check Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations (refrigerated, protected from light).[5] |
| Incorrect Spiking | - Verify Addition: Double-check the experimental protocol to ensure the internal standard was added to the sample.- Check Concentration: Confirm the concentration of the working solution is appropriate for the analytical method. |
| Instrumental Issues | - MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated.- Source Contamination: A dirty ion source can lead to poor ionization and low signal. Clean the ion source according to the manufacturer's instructions. |
| Poor Extraction Recovery | - Optimize Extraction Method: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for phenanthrene. Re-evaluate and optimize the extraction parameters.[11] |
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Chromatographic Separation: Ensure baseline separation of the analyte and internal standard from co-eluting matrix components that may cause ion suppression or enhancement.[7] - Dilution: Dilute the sample extract to reduce the concentration of matrix components. |
| Non-linear Detector Response | - Check Calibration Curve: Ensure the analyte and internal standard concentrations are within the linear range of the detector.- Detector Saturation: If the signal is too high, dilute the sample or reduce the injection volume. |
| Isotopic Interference | - Check for Overlap: In rare cases, a fragment ion from a co-eluting compound may have the same m/z as the internal standard. Review the mass spectra of surrounding peaks. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock and Working Solutions
1. Preparation of Stock Solution (e.g., 100 µg/mL)
-
Materials: this compound neat material, high-purity nonane (or other suitable solvent), Class A volumetric flasks, gas-tight syringe.
-
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the neat material.
-
Quantitatively transfer the material to a volumetric flask.
-
Rinse the weighing vessel with the solvent and add the rinsing to the flask.
-
Add solvent to the flask to approximately half the final volume.
-
Mix thoroughly to dissolve the compound completely.
-
Bring the solution to the final volume with the solvent.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Store at 2-8°C, protected from light.
-
2. Preparation of Working Solution (e.g., 1 µg/mL)
-
Materials: this compound stock solution, high-purity solvent, Class A volumetric pipettes and flasks.
-
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Use a calibrated pipette to transfer the required volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the solvent.
-
Mix thoroughly.
-
Transfer to an amber glass vial and store under the same conditions as the stock solution.
-
Protocol for GC-MS Analysis of PAHs using this compound Internal Standard
This is a general protocol and should be adapted based on the specific instrument and sample matrix.
1. Sample Preparation and Extraction
-
Homogenize the sample (e.g., soil, tissue).
-
Weigh a portion of the homogenized sample into an extraction vessel.
-
Spike the sample with a known amount of this compound working solution.
-
Add surrogate standards if required by the method.
-
Perform extraction using an appropriate technique (e.g., Soxhlet, pressurized liquid extraction) with a suitable solvent (e.g., hexane:acetone).[12]
-
Concentrate the extract and perform cleanup if necessary (e.g., using silica gel or Florisil column chromatography).[13]
-
Adjust the final volume of the extract before analysis.
2. GC-MS Instrumental Conditions (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.
-
Oven Program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Phenanthrene: m/z 178 (quantifier), 179 (qualifier).
-
This compound: m/z 180 (quantifier).
-
(Note: The exact m/z will depend on the number of 13C labels. For Phenanthrene-13C6, the quantifier would be m/z 184).[14]
-
3. Data Analysis
-
Generate a calibration curve by analyzing standards containing known concentrations of native PAHs and a constant concentration of this compound.
-
Plot the response ratio (peak area of analyte / peak area of internal standard) against the concentration ratio.
-
Quantify the concentration of phenanthrene in the samples using the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting variability and instability issues with this compound internal standard.
Caption: Key factors contributing to the degradation and signal variability of this compound internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pjoes.com [pjoes.com]
- 4. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. esslabshop.com [esslabshop.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tdi-bi.com [tdi-bi.com]
- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
Technical Support Center: Sensitive Phenanthrene-13C2 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize column bleed during sensitive GC-MS analysis of Phenanthrene-13C2 and other polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is column bleed and why is it a problem for sensitive PAH analysis?
A1: Column bleed is the natural degradation of the column's stationary phase, which then elutes during a run. This process creates a rising baseline and background noise in your chromatogram.[1][2] For sensitive analyses like this compound, this increased background noise can obscure low-concentration analytes, reduce the signal-to-noise ratio, and interfere with accurate peak integration and quantification.[1][3] In mass spectrometry, bleed produces characteristic ions that can interfere with the mass spectra of your target compounds.[1]
Q2: How can I distinguish column bleed from other sources of background noise?
A2: True column bleed is characterized by a gradual, steady rise in the baseline as the oven temperature increases.[1][4] In contrast:
-
Contamination (from the sample, inlet liner, or carrier gas) often appears as a high baseline even at low temperatures or as discrete "ghost" peaks.[4][5]
-
Septum bleed also results in discrete peaks, not a rising baseline.[5]
-
Leaks in the system can cause an unstable or noisy baseline that may not be consistently temperature-dependent.[6]
A blank run (injecting only solvent) can help identify the source. If the baseline rises with temperature during a blank run, column bleed is the likely cause.[1]
Q3: My analysis shows high background with ions at m/z 207 and 281. Is this column bleed?
A3: Yes, for common polysiloxane-based columns (like DB-5ms types), ions at m/z 207 and 281 are characteristic fragments of the stationary phase backbone and are strong indicators of column bleed.[7] If you see a significant increase in the abundance of these ions as the temperature ramps, it confirms that column bleed is occurring.
Q4: What are the primary causes of excessive column bleed?
A4: The main factors that accelerate column bleed are:
-
High Operating Temperatures: Exceeding the column's specified maximum temperature limit is a primary cause of accelerated stationary phase degradation.[1][3]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas, often from system leaks or impure gas, will irreversibly damage the stationary phase, especially at high temperatures.[4][8]
-
Improper Column Conditioning: Failing to properly condition a new column leaves behind volatile residues and does not stabilize the stationary phase, leading to higher initial bleed.[1]
-
Contamination: Aggressive or non-volatile sample matrix components can accumulate on the column and chemically attack the stationary phase.[2]
Q5: What is the single most effective step I can take to reduce column bleed?
A5: The most critical step is proper column conditioning . A new column must be conditioned correctly before use to remove volatile manufacturing residues and stabilize the stationary phase.[9][10] Reconditioning an existing column can also help reduce bleed caused by contamination.[11] See the detailed protocol below.
Q6: I need to run my analysis at high temperatures for late-eluting PAHs. How can I minimize bleed?
A6: For high-temperature PAH analysis, it is crucial to:
-
Select a specialized low-bleed, high-temperature column. Look for columns specifically designed for PAH or MS analysis, as they use more thermally stable stationary phases.[12][13]
-
Operate within the column's temperature limits. Use the column's programmed temperature limit, which is typically higher than its isothermal limit.[3]
-
Ensure a leak-free system. Use an electronic leak detector to regularly check all fittings and connections.[4]
-
Use high-purity carrier gas with oxygen and moisture traps. This minimizes oxidative damage to the stationary phase.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to column bleed in GC-MS.
| Parameter | Typical Value / Observation | Significance for this compound Analysis |
| Common Bleed Ions (Polysiloxane Phases) | m/z 207, 281 | These ions are definitive markers of column bleed from many common stationary phases used for PAH analysis. Monitoring them can confirm bleed as the source of background noise.[7] |
| Maximum Operating Temperature (PAH Columns) | Up to 360-370°C (programmed) | Specialized PAH columns are designed to withstand the high final temperatures needed to elute heavy PAHs without excessive degradation.[14] |
| Bleed Profile of Low-Bleed MS Columns | Often < 2 pA at 350°C | Using a certified low-bleed column is critical for achieving the low detection limits required for sensitive trace analysis.[14] |
| Conditioning Temperature | 20°C above method's max temp (not to exceed column max) | This ensures that any bleed-causing volatiles are removed at a temperature higher than what will be used during analysis, leading to a more stable baseline.[15][16] |
Experimental Protocols
Protocol 1: GC Capillary Column Conditioning for MS Analysis
This protocol is essential for new columns and recommended for columns that have been stored or show increased bleed.
-
Installation (Inlet Only): Install the column into the GC inlet, ensuring clean, square cuts. Do not connect the column to the mass spectrometer transfer line. This prevents bleed products from contaminating the MS source.[15][17]
-
Oxygen Purge: Set the oven temperature to 40°C. Turn on the carrier gas and set the flow rate to your analytical method's value. Allow the carrier gas to purge the column for 15-40 minutes to remove all oxygen from the system.[3][9][15] Skipping this step can cause permanent damage to the new column when heated.
-
Temperature Programming: Set the inlet to the method temperature. Program the oven to ramp at 10-20°C/minute to a final temperature that is 20°C higher than the highest temperature in your analytical method. Crucially, do not exceed the column's maximum programmed temperature limit. [15][16][17]
-
Hold at Temperature: Hold the column at this final temperature for 1-3 hours. For a new column, a longer hold is often beneficial. The goal is to achieve a stable baseline signal (if monitoring with a non-MS detector).[10][16]
-
Cooldown and Final Installation: With the carrier gas still flowing, cool down the oven. Once cool, carefully connect the column outlet to the MS transfer line.
-
System Equilibration: Pump down the MS, allow the system to fully equilibrate, and run a blank temperature gradient to confirm a low-bleed, stable baseline before analyzing samples.[17]
Protocol 2: System Leak Check
Oxygen is a primary cause of irreversible column damage.[8] Regular leak checks are vital.
-
Pressurize the System: Set the inlet to a pressure of ~25-30 psi with the column installed.
-
Isolate the System: Cap the split vent outlet.
-
Monitor Pressure Drop: Turn off the carrier gas supply at the tank or via the instrument software. Monitor the inlet pressure for 5-10 minutes. The pressure should not drop by more than 1-2 psi. A significant drop indicates a leak.
-
Locate the Leak: If a leak is present, use an electronic leak detector to check all fittings, paying close attention to the septum nut, column fittings at the inlet and detector, and gas line connections.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving high background noise issues in your GC-MS system.
Caption: Logical workflow for diagnosing high background noise.
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting GC Column Baseline Issues [restek.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. How to Condition a New Capillary GC Column [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 16. Column Conditioning [an.shimadzu.co.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Correcting for Instrument Drift with Phenanthrene-¹³C₂
Welcome to the Technical Support Center for utilizing Phenanthrene-¹³C₂ as an internal standard to correct for instrument drift in analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a problem?
A1: Instrument drift is the gradual, systematic change in an analytical instrument's response over time. This can manifest as a consistent increase or decrease in signal intensity for the same concentration of an analyte. It is a significant problem because it can lead to inaccurate and imprecise quantitative results, compromising the reliability of your data.
Q2: How does an internal standard like Phenanthrene-¹³C₂ help correct for instrument drift?
A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and blanks. Phenanthrene-¹³C₂ is a stable isotope-labeled version of phenanthrene. Since the mass spectrometer can distinguish between the native analyte and its heavier isotope-labeled counterpart, any variations in the instrument's response will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte signal to the internal standard signal, we can normalize the data and effectively cancel out the effects of instrument drift.
Q3: Why is a ¹³C-labeled internal standard preferred over a deuterated (²H) one?
A3: While both are used, ¹³C-labeled standards are often preferred for their greater isotopic stability. Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which can compromise the integrity of the standard. Carbon-13 is a stable isotope that is not prone to this exchange, ensuring more reliable quantification.
Q4: When should I add the Phenanthrene-¹³C₂ internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same potential for loss or variation as the analyte throughout all steps, including extraction, cleanup, and analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Internal Standard (IS) Response Across a Run | 1. Inaccurate Pipetting: Inconsistent volume of IS added to samples. 2. IS Degradation: The IS may be degrading in the stock solution or in the prepared samples. 3. Injector Issues: Problems with the GC or LC injector leading to variable injection volumes. 4. Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of the IS. | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated and use a consistent pipetting technique. 2. Check IS Stability: Prepare fresh IS stock solutions and store them appropriately (e.g., protected from light, at the correct temperature). Analyze a fresh dilution to confirm its response. 3. Perform Injector Maintenance: Clean the injector port and replace the septum and liner as needed. 4. Evaluate Matrix Effects: Prepare matrix-matched calibration standards to assess the impact of the matrix on IS response. |
| Gradual Decrease or Increase in IS Signal Over the Analytical Run | 1. Instrument Drift: Changes in detector sensitivity, source contamination, or temperature fluctuations. 2. Column Degradation: The analytical column may be degrading over time. | 1. This is the primary issue the IS is designed to correct. As long as the analyte-to-IS ratio remains consistent for standards, the correction is working. However, if the drift is severe, investigate and address the source of instability in the instrument. 2. Evaluate Column Performance: Inject a column performance standard to check for degradation. Replace the column if necessary. |
| No IS Peak Detected | 1. IS Not Added: The internal standard was accidentally omitted from the sample. 2. Incorrect MS Method: The mass spectrometer is not monitoring the correct mass-to-charge ratio (m/z) for Phenanthrene-¹³C₂. | 1. Review Sample Preparation Records: Double-check the sample preparation log to confirm the addition of the IS. If omitted, the sample will need to be re-prepared. 2. Verify MS Parameters: Ensure the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) settings include the correct m/z for Phenanthrene-¹³C₂. |
| IS Peak is Saturated (Flat-topped) | 1. IS Concentration is Too High: The amount of internal standard added is overloading the detector. | 1. Dilute the IS Stock Solution: Prepare a more dilute stock solution of Phenanthrene-¹³C₂ and re-spike the samples. |
Experimental Protocol: Quantitative Analysis of Phenanthrene using Phenanthrene-¹³C₂ Internal Standard by GC-MS
This protocol provides a general framework for the analysis of phenanthrene in a sample matrix (e.g., environmental extracts, biological samples). Optimization may be required for specific matrices and instrumentation.
1. Preparation of Standard and Spiking Solutions
-
Phenanthrene Stock Solution (100 µg/mL): Accurately weigh 10 mg of phenanthrene standard and dissolve it in 100 mL of a suitable solvent (e.g., isooctane, dichloromethane).
-
Phenanthrene-¹³C₂ Internal Standard (IS) Stock Solution (50 µg/mL): Accurately weigh 5 mg of Phenanthrene-¹³C₂ and dissolve it in 100 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the phenanthrene stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).
-
Internal Standard Spiking: To 1 mL of each calibration standard and each sample extract, add a constant amount of the Phenanthrene-¹³C₂ IS stock solution to achieve a final concentration of 100 ng/mL. For example, add 2 µL of the 50 µg/mL IS stock solution to 1 mL of each standard and sample.
2. Sample Preparation
-
Follow a validated extraction and cleanup procedure for your specific sample matrix to isolate the polycyclic aromatic hydrocarbons (PAHs), including phenanthrene.
-
After the final extraction and before volume adjustment, spike the sample extract with the Phenanthrene-¹³C₂ internal standard as described above.
-
Adjust the final volume of the extract to 1 mL with the chosen solvent.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 320°C.
-
Oven Program: 90°C (hold 2 min), ramp to 320°C at 5°C/min (hold 12 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 320°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenanthrene: m/z 178 (quantifier), 179 (qualifier)
-
Phenanthrene-¹³C₂: m/z 180 (quantifier)
-
-
4. Data Analysis and Drift Correction
-
Generate a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of phenanthrene to the peak area of Phenanthrene-¹³C₂. Plot this ratio against the concentration of phenanthrene to generate a linear calibration curve.
-
Quantify Phenanthrene in Samples: For each sample, calculate the ratio of the peak area of phenanthrene to the peak area of Phenanthrene-¹³C₂.
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Calculate Concentration: Use the calibration curve equation to determine the concentration of phenanthrene in the sample based on its peak area ratio.
Data Presentation: Correcting for Instrument Drift
The following table illustrates a hypothetical scenario of instrument drift over a series of injections and how the use of Phenanthrene-¹³C₂ corrects for this.
| Injection Order | Sample Type | Phenanthrene Peak Area (Analyte) | Phenanthrene-¹³C₂ Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| 1 | Standard (50 ng/mL) | 1,000,000 | 500,000 | 2.00 | 50.0 |
| 2 | Sample 1 | 800,000 | 495,000 | 1.62 | 40.5 |
| 3 | Sample 2 | 1,200,000 | 490,000 | 2.45 | 61.3 |
| ... | ... | ... | ... | ... | ... |
| 20 | Standard (50 ng/mL) | 850,000 | 425,000 | 2.00 | 50.0 |
| 21 | Sample 10 | 680,000 | 420,000 | 1.62 | 40.5 |
| 22 | Sample 11 | 1,020,000 | 415,000 | 2.46 | 61.5 |
Notice that while the absolute peak areas for both the analyte and the internal standard decrease over the run due to instrument drift, the ratio remains consistent for the same concentration, allowing for accurate quantification.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logic behind instrument drift correction.
Technical Support Center: Isotope Dilution Analysis in Complex Environmental Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing isotope dilution mass spectrometry (IDMS) for the analysis of complex environmental matrices such as soil, water, sediment, and biota.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using isotope dilution (ID) over external calibration for complex environmental samples?
A1: The primary advantage of isotope dilution is its ability to compensate for matrix effects and analyte losses during sample preparation and analysis.[1][2] In complex matrices, co-extracted components can suppress or enhance the analyte signal, leading to inaccurate quantification with external calibration.[1][3] Isotope dilution utilizes an isotopically labeled internal standard that is chemically identical to the analyte. This standard is added at the beginning of the workflow and experiences the same physical and chemical processes as the native analyte, including any losses during extraction and ionization effects in the mass spectrometer.[1][2][4] By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved even with incomplete recovery and in the presence of significant matrix interference.[3][4][5]
Q2: How do I achieve complete isotopic equilibrium between the analyte and the internal standard in a solid matrix like soil or sediment?
A2: Achieving isotopic equilibrium is critical for accurate IDMS results and requires thorough mixing of the isotopically labeled standard with the native analyte in the sample.[1][3] For solid matrices, this often involves:
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Homogenization: Ensure the sample is uniform before spiking.[1]
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Direct Spiking: Add a known amount of the certified isotopically labeled internal standard solution directly onto the sample.[1]
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Equilibration Time: Allow the spiked sample to equilibrate for a sufficient period. For historically contaminated sediments with aged contaminants, an equilibration time of 24 hours has been shown to be effective for compounds like DDT and PCBs.[6][7][8][9] The necessary time can vary depending on the analyte, matrix, and the strength of analyte-matrix interactions. It is advisable to perform a preliminary study to determine the optimal equilibration time for your specific application.
Q3: What are common sources of error in isotope dilution analysis?
A3: While robust, IDMS is susceptible to several sources of error:
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Incomplete Isotopic Equilibration: If the spike does not fully mix with the native analyte, the measured ratio will not be representative, leading to inaccurate results.[3][10]
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Incorrect Spike Concentration: The accuracy of the final result is directly dependent on the accuracy of the concentration of the isotopically labeled internal standard.[3][11]
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Isotopic Impurities in the Spike: The presence of the native analyte isotope in the spike solution can introduce bias if not properly accounted for.[3][12]
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Spectral Interferences: Isobaric (isotopes of different elements at the same nominal mass) and polyatomic interferences can affect the accuracy of isotope ratio measurements.[13][14]
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Mass Fractionation: Instrumental bias that favors the transmission of either lighter or heavier isotopes can occur.[15]
Q4: Can I use a structural analog instead of an isotopically labeled standard for isotope dilution?
A4: It is highly discouraged to use a structural analog as an internal standard in isotope dilution analysis.[16] Structural analogs have different chemical and physical properties, including retention times and ionization efficiencies, compared to the analyte of interest.[16] This means they will not behave identically during sample preparation and analysis, and therefore cannot effectively correct for matrix effects or analyte loss, leading to significant quantification errors.[16] The gold standard is to use a stable, isotopically labeled version of the analyte.[2]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Results
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Isotopic Equilibration | Optimize the equilibration time and method. | Protocol: Spike replicate samples and analyze them at different time points (e.g., 2, 6, 12, 24, 48 hours) after spiking. Plot the calculated concentration against time. The point at which the concentration plateaus indicates the minimum required equilibration time. For solid samples, ensure vigorous mixing (e.g., vortexing, shaking) after spiking.[6][9] |
| Matrix Effects Affecting Isotope Ratio | While IDMS corrects for many matrix effects, severe suppression can impact signal-to-noise. Consider a matrix-matched calibration or standard addition approach in conjunction with isotope dilution for extremely complex matrices.[15][17] | Protocol (Standard Addition with IDMS): Prepare a series of calibration standards by adding varying known amounts of the native analyte to separate aliquots of the sample extract, each containing a constant amount of the isotopically labeled internal standard. Plot the measured isotope ratio against the added concentration of the native analyte. The absolute value of the x-intercept gives the concentration of the analyte in the sample. |
| Impure Internal Standard | Verify the purity and concentration of the isotopically labeled internal standard. | Protocol: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. If present, the contribution must be subtracted from the sample measurements. The concentration of the internal standard can be verified by "reverse" isotope dilution, where a certified standard of the native analyte is used to quantify the labeled standard. |
Issue 2: Inconsistent or Non-reproducible Isotope Ratios
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Instrumental Instability | Check the stability of the mass spectrometer. | Protocol: Analyze a well-characterized reference material or a quality control sample with a known isotope ratio multiple times throughout the analytical run. The relative standard deviation of these measurements should be within acceptable limits for your instrument and method. |
| Spectral Interferences | Identify and mitigate isobaric or polyatomic interferences. | Protocol: Use high-resolution mass spectrometry (HR-MS) to separate the analyte signal from interfering ions. Alternatively, for ICP-MS, collision/reaction cell technology can be used to remove polyatomic interferences.[14] For LC-MS, chromatographic separation should be optimized to separate the analyte from co-eluting interfering compounds. |
| Sample Heterogeneity | Improve sample homogenization. | Protocol: For solid samples, ensure thorough grinding, sieving, and mixing before taking a subsample for analysis. For liquid samples, ensure complete mixing before aliquoting. |
Quantitative Data Summary
The following table summarizes the performance comparison between external calibration and various isotope dilution methods for the analysis of Ochratoxin A (OTA) in flour, demonstrating the superior accuracy of IDMS in a complex matrix.[1][3]
| Calibration Method | Reported Concentration (µg/kg) | Certified Value (µg/kg) | Accuracy (% of Certified Value) |
| External Calibration | 2.5 - 3.2 | 3.9 ± 0.76 | 64% - 82% |
| Single Isotope Dilution (ID¹MS) | 3.6 | 3.9 ± 0.76 | 92% |
| Double Isotope Dilution (ID²MS) | 3.8 | 3.9 ± 0.76 | 97% |
| Quintuple Isotope Dilution (ID⁵MS) | 3.8 | 3.9 ± 0.76 | 97% |
Experimental Protocols
Protocol 1: Isotope Dilution Analysis of Persistent Organic Pollutants (POPs) in Sediment
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Sample Preparation and Spiking:
-
Homogenize the sediment sample to ensure uniformity.
-
Weigh a subsample (e.g., 10 g) into an extraction vessel.
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Add a known amount of a certified isotopically labeled internal standard solution containing the target POPs (e.g., ¹³C-labeled PCBs, PAHs) directly onto the sediment sample.[1]
-
-
Equilibration:
-
Extraction:
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Perform solvent extraction (e.g., Soxhlet, pressurized fluid extraction) using an appropriate solvent or solvent mixture (e.g., hexane/acetone).
-
-
Cleanup:
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Pass the extract through a cleanup column (e.g., silica gel, Florisil) to remove interfering matrix components.
-
-
Analysis:
-
Concentrate the extract to a final volume and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the native analytes based on the measured area ratios of the native to labeled compounds.
-
Visualizations
Caption: Isotope Dilution Mass Spectrometry Experimental Workflow.
Caption: Troubleshooting Logic for Inaccurate IDMS Results.
References
- 1. benchchem.com [benchchem.com]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 6. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of isotope dilution method to predict bioavailability of organic pollutants in historically contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. icpms.cz [icpms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Signal-to-Noise for Low-Level Phenanthrene-13C2 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of low-level Phenanthrene-13C2. The following information is designed to help you enhance the signal-to-noise (S/N) ratio in your experiments, ensuring more accurate and reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.
Q1: I am observing a low signal intensity for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Low Signal Intensity
A logical workflow for diagnosing and resolving low signal intensity for this compound is presented below.
Caption: Troubleshooting workflow for low this compound signal intensity.
Q2: How can I minimize matrix effects that are suppressing the signal of my this compound internal standard?
A2: Matrix effects, which result from co-eluting compounds from the sample matrix interfering with the ionization of the analyte, are a common cause of signal suppression in LC-MS/MS analysis. Here are several strategies to mitigate this issue:
-
Optimize Sample Preparation: A more rigorous cleanup procedure can remove many of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are effective for this purpose.[1][2]
-
Chromatographic Separation: Adjusting the chromatographic method to separate the this compound from the interfering compounds is a key strategy. This can involve modifying the gradient elution in LC or the temperature program in GC.[3]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this approach must be balanced with maintaining a detectable concentration of the analyte.[4]
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Use of 13C-Labeled Standards: You are already using a ¹³C-labeled internal standard, which is advantageous. Compared to deuterated standards (e.g., Phenanthrene-d10), ¹³C-labeled standards are less likely to exhibit chromatographic separation from the native analyte, ensuring they experience the same degree of matrix effects and provide more accurate correction.[5][6][7]
Q3: What are the key instrument parameters to optimize for enhancing the signal of this compound in GC-MS/MS?
A3: For GC-MS/MS, several parameters can be tuned to maximize the signal for your ¹³C-labeled internal standard.
-
Inlet Temperature: A sufficiently high inlet temperature (e.g., 320 °C) is crucial to ensure the complete vaporization of phenanthrene, which can be prone to desublimation.[8]
-
MRM Transitions: Optimizing the precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical. For this compound, the precursor ion will be higher in mass than the unlabeled phenanthrene. You should perform an infusion of a standard solution to determine the most abundant and stable product ions and optimize the collision energy for each transition.
-
Collision Energy: The collision energy directly impacts the fragmentation of the precursor ion. A systematic optimization of this parameter for each MRM transition will ensure the highest possible product ion signal.[9]
-
Ion Source Temperature: Maintaining a high ion source temperature (e.g., 320 °C) can help to minimize contamination and maintain a stable signal over time.[8]
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Self-Cleaning Ion Source: If available, using a self-cleaning ion source, such as one with a continuous low flow of hydrogen, can significantly improve the linearity and precision of the response for PAHs by keeping the source cleaner for longer periods.[10]
Data Presentation
The following tables summarize the expected impact of various optimization strategies on the signal-to-noise ratio for this compound detection.
Table 1: Impact of Sample Preparation Technique on S/N Ratio
| Sample Preparation Technique | Expected Impact on S/N Ratio | Rationale |
| Dilute and Shoot | Low | Minimal removal of matrix interferences, leading to significant ion suppression. |
| Protein Precipitation | Moderate | Removes proteins but many other matrix components remain, causing some ion suppression. |
| Solid-Phase Extraction (SPE) | High | Effective removal of a wide range of interferences, leading to a cleaner extract and reduced ion suppression.[2] |
| QuEChERS | High | Provides good cleanup for complex matrices like soil, resulting in improved S/N.[1][11] |
Table 2: Comparison of Isotope-Labeled Internal Standards
| Internal Standard | Expected Co-elution with Analyte | Ability to Compensate for Matrix Effects |
| Phenanthrene-d10 | May exhibit slight retention time shift | Good, but can be compromised by chromatographic separation from the native analyte.[5] |
| This compound | Excellent co-elution | Superior, as it more closely mimics the behavior of the native analyte during chromatography and ionization.[5][6][7] |
Table 3: Effect of GC-MS/MS Parameter Optimization on Signal Intensity
| Parameter | Standard Setting | Optimized Setting | Expected Impact on Signal |
| Inlet Temperature | 280 °C | 320 °C | Increased signal due to more efficient vaporization.[8] |
| Collision Energy | Default Value | Empirically Optimized | Significant signal enhancement for specific MRM transitions.[9] |
| Ion Source | Standard | Self-Cleaning (e.g., JetClean) | Improved signal stability and linearity over time.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: QuEChERS Sample Preparation for Soil Samples
This protocol is adapted for the extraction of PAHs from soil matrices.[1][11]
-
Sample Weighing: Weigh 5 g of sieved soil into a 50 mL centrifuge tube.
-
Hydration and Extraction: Add 5 mL of deionized water and shake. Add 10 mL of acetonitrile and shake vigorously.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) slowly to the tube.
-
Extraction and Centrifugation: Shake the tube vigorously for 5 minutes and then centrifuge for 10 minutes at approximately 3500 rpm.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant (acetonitrile layer) to a clean tube and add a known amount of this compound internal standard solution.
-
Dispersive SPE Cleanup: Add the contents of a dispersive SPE tube (e.g., containing PSA and magnesium sulfate) to the 1 mL extract.
-
Final Centrifugation and Analysis: Shake vigorously for 5 minutes and centrifuge for 10 minutes at a higher speed (e.g., 8000 rpm). Transfer an aliquot of the cleaned extract into a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for the extraction of phenanthrene and its metabolites from plasma.[2]
-
Sample Pre-treatment: If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) on the plasma sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes, including this compound, with 1 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your chromatographic analysis.
Visualizations
The following diagrams illustrate key workflows and relationships discussed in this guide.
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationship for troubleshooting ion suppression.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Phenanthrene-13C2 as a Superior Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation performance using a Phenanthrene-13C2 internal standard against other common alternatives, such as deuterated internal standards and external standard methods. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantification of analytes, particularly in complex matrices. This is especially true in the analysis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, which are of significant interest in environmental and toxicological studies.
The choice of internal standard can significantly impact data quality. While deuterated standards are frequently used, they can be prone to isotopic exchange, potentially compromising the accuracy of the results.[1] Carbon-13 labeled standards, such as this compound, offer a more robust alternative as they are not susceptible to such exchange.[1][2] This guide presents a consolidation of experimental data to highlight the advantages of using this compound for the validation of analytical methods for phenanthrene.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters from various studies on the analysis of phenanthrene. This data illustrates the performance of methods utilizing a ¹³C-labeled internal standard compared to those using a deuterated internal standard or an external standard method.
| Performance Parameter | Method Using Phenanthrene-¹³C₂ Standard (or other ¹³C-PAH) | Method Using Deuterated Phenanthrene (phenanthrene-d₁₀) Standard | External Standard Method |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 86 - 121%[1] | 71 - 90% | 95 - 100%[3] |
| Precision (% RSD) | < 15% | 4 - 11% | < 7.6%[3] |
| Limit of Detection (LOD) | < 1 ng/L (water), < 0.3 ng/g (tissue)[1] | 0.03 - 0.1 ng/mL | 0.78 - 0.89 µg/mL[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but low ng/L and ng/g achievable[1] | Not explicitly stated, but low ng/mL achievable | 2.38 - 2.71 µg/mL[3] |
| Isotopic Stability | High (no exchange)[1][2] | Prone to back-exchange[1] | Not Applicable |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of phenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
This method is widely used for the sensitive and selective analysis of PAHs.
1. Sample Preparation:
-
Extraction: Samples (e.g., water, soil, tissue) are extracted using an appropriate solvent (e.g., dichloromethane, hexane).
-
Internal Standard Spiking: A known amount of this compound internal standard is added to the sample prior to extraction to correct for matrix effects and variations in sample preparation.
-
Cleanup: The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Concentration: The cleaned extract is concentrated to a final volume before analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5MS).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the PAHs. For example, starting at 70°C, ramping to 310°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of phenanthrene and its ¹³C-labeled internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a versatile technique for the analysis of PAHs, particularly for samples that are not amenable to GC analysis.
1. Sample Preparation:
-
Extraction: Similar to the GC-MS method, samples are extracted with a suitable solvent.
-
Internal Standard Spiking: this compound is added to the sample before extraction.
-
Cleanup: SPE or other cleanup techniques are employed to remove interferences.
-
Solvent Exchange: The extract is evaporated and reconstituted in a mobile phase compatible with the HPLC system.
2. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column is commonly used for PAH separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Detector:
-
UV Detector: Monitors the absorbance at a specific wavelength characteristic of phenanthrene.
-
Fluorescence Detector: Provides higher sensitivity and selectivity by using specific excitation and emission wavelengths for phenanthrene.
-
Visualizing the Workflow and Method Validation
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical hierarchy of validation parameters.
References
A Head-to-Head Battle of Internal Standards: Phenanthrene-¹³C₂ vs. Deuterated Phenanthrene in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. In the analysis of polycyclic aromatic hydrocarbons (PAHs), phenanthrene is a common analyte, and the use of isotopically labeled internal standards is essential for reliable quantification. This guide provides an objective comparison of two commonly used internal standards: Phenanthrene-¹³C₂ and deuterated phenanthrene, supported by experimental data and detailed methodologies.
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thus accurately compensating for any variations. While both ¹³C-labeled and deuterated standards are widely used, their inherent properties lead to significant differences in analytical performance.
Key Performance Parameters: A Quantitative Comparison
The choice between Phenanthrene-¹³C₂ and deuterated phenanthrene hinges on a trade-off between cost and analytical accuracy. The following table summarizes the key performance differences based on experimental observations.
| Parameter | Phenanthrene-¹³C₂ | Deuterated Phenanthrene (e.g., Phenanthrene-d₁₀) | Key Findings & Implications |
| Chromatographic Co-elution | Excellent co-elution with native phenanthrene. | Often exhibits a slight retention time shift, typically eluting earlier than the native analyte. | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Highly stable; no risk of isotopic exchange. | Susceptible to hydrogen-deuterium exchange, especially under certain acidic or thermal conditions. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing analytical bias. |
| Accuracy of Quantification | Considered the "gold standard" for high-accuracy analysis. | Can lead to inaccuracies; studies have shown that the use of deuterated standards can result in significantly lower calculated concentrations of PAHs (1.9-4.3% lower) compared to ¹³C-labeled standards. | For applications requiring the highest level of accuracy, particularly at low concentrations, ¹³C-labeled standards are the superior choice. |
| Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles. | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | In complex matrices where significant matrix effects are expected, the use of ¹³C-labeled standards is highly recommended to ensure reliable results. |
| Cost | Generally more expensive to synthesize. | More readily available and less expensive. | The choice may be influenced by budget constraints, but the potential for inaccurate data with deuterated standards should be carefully considered. |
Experimental Protocols
To provide a practical context for the comparison, the following are detailed methodologies for the analysis of phenanthrene using both types of internal standards.
Protocol 1: GC-MS Analysis of Phenanthrene in Soil using a Deuterated Internal Standard
This protocol is adapted from established methods for the analysis of PAHs in solid matrices.
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Spike the sample with a known amount of phenanthrene-d₁₀ solution.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Extract the sample using an ultrasonic bath for 15 minutes.
-
Decant the solvent and repeat the extraction twice more.
-
Combine the extracts and concentrate to 1 mL using a gentle stream of nitrogen.
2. Cleanup:
-
Prepare a silica gel column (1 g of activated silica gel in a glass column).
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs with 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 60°C (hold for 1 min), ramp to 300°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Phenanthrene: m/z 178 (quantification), 179, 176 (qualifiers).
-
Phenanthrene-d₁₀: m/z 188 (quantification).
-
4. Quantification:
-
Create a calibration curve using standards containing known concentrations of native phenanthrene and a fixed concentration of phenanthrene-d₁₀.
-
Calculate the concentration of phenanthrene in the sample by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.
Protocol 2: LC-MS/MS Analysis of Phenanthrene in Water using a ¹³C-Labeled Internal Standard
This protocol is suitable for the analysis of phenanthrene in aqueous samples, offering high sensitivity and specificity.
1. Sample Preparation:
-
To a 100 mL water sample, add a known amount of Phenanthrene-¹³C₂ solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the phenanthrene and the internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Phenanthrene: Precursor ion m/z 179.1 → Product ion m/z 152.1.
-
Phenanthrene-¹³C₂: Precursor ion m/z 181.1 → Product ion m/z 154.1.
-
3. Quantification:
-
Prepare a calibration curve by analyzing standards with known concentrations of native phenanthrene and a fixed concentration of Phenanthrene-¹³C₂.
-
Quantify the phenanthrene in the sample based on the peak area ratio of the analyte to the internal standard.
Visualization of Workflows and Decision Making
To further clarify the analytical process and the choice of internal standard, the following diagrams have been created using the DOT language.
A Comparative Guide to the Accuracy and Precision of Isotope Dilution with Phenanthrene-¹³C₂
For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is critical for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical products. This guide provides an objective comparison of the performance of isotope dilution mass spectrometry (IDMS) using Phenanthrene-¹³C₂ against alternative analytical methods. The supporting experimental data highlights the superior accuracy and precision of the isotope dilution technique.
Isotope dilution mass spectrometry is recognized as a high-accuracy method for chemical analysis. The use of a stable, isotopically labeled internal standard, such as Phenanthrene-¹³C₂, which is chemically identical to the analyte of interest, allows for the effective correction of sample loss during preparation and variations in instrument response. This intrinsic correction leads to enhanced precision and accuracy compared to other methods.[1][2] Studies have shown that ¹³C-labeled standards are particularly advantageous as they co-elute perfectly with the native analyte and do not suffer from the isotopic exchange that can sometimes be observed with deuterated standards.[3][4][5]
Performance Comparison of Analytical Methods for Phenanthrene
The selection of an analytical method for phenanthrene quantification depends on the specific requirements for sensitivity, accuracy, and the complexity of the sample matrix. Below is a summary of the performance of Phenanthrene-¹³C₂ IDMS compared to other common techniques.
| Analytical Method | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Phenanthrene-¹³C₂ IDMS (GC-MS) | Excellent (close to 100% after correction) | < 5% | Very Low (ng/L to pg/L)[1] | Low (ng/L to pg/L)[1] | High accuracy and precision, effectively corrects for matrix effects and sample loss.[1][2] |
| GC-MS (External/Internal Standard) | Good (Matrix dependent) | 5-20% | Low (ng/L to µg/L)[6][7] | Low (ng/L to µg/L)[6][7] | Good sensitivity and selectivity.[6] |
| HPLC-FLD | Good (86.0% to 99.2%)[8] | < 10%[9] | Low (0.005 to 0.78 ng/g)[8] | Low (0.02 to 1.6 ng/g)[8] | Excellent sensitivity for fluorescent PAHs.[10] |
| HPLC-DAD | Good (81% to 99%) | ≤ 3.80% | 0.03 – 0.24 mg L⁻¹ | - | Robust and widely available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for the quantification of phenanthrene using different analytical techniques.
Isotope Dilution Mass Spectrometry (IDMS) with Phenanthrene-¹³C₂
This protocol is a representative example for the analysis of phenanthrene in a complex matrix, such as soil or sediment, using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
A known amount of sample (e.g., 1-10 g) is accurately weighed.
-
A precise volume of Phenanthrene-¹³C₂ internal standard solution is added to the sample.
-
The sample is subjected to extraction, for example, using a Soxhlet extractor with a suitable solvent like dichloromethane or a mixture of acetone and hexane for several hours.
-
The extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.
2. Cleanup:
-
The concentrated extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering compounds.[9]
-
The cartridge is eluted with a non-polar solvent to collect the PAH fraction.
-
The eluate is further concentrated to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[11]
-
Injector: Splitless injection mode at a temperature of 280-300°C.[6]
-
Oven Temperature Program: An initial temperature of 60-80°C held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 300-320°C, held for 5-10 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions Monitored:
-
Phenanthrene (native): m/z 178 (quantification), 179 (confirmation)
-
Phenanthrene-¹³C₂ (internal standard): m/z 180 (quantification)
-
-
4. Quantification:
-
The concentration of phenanthrene in the sample is calculated based on the ratio of the peak area of the native phenanthrene to the peak area of the Phenanthrene-¹³C₂ internal standard, using a calibration curve prepared with standards containing both the native and labeled compounds.
Alternative Method 1: GC-MS with External/Internal (Non-Isotopic) Standard
The protocol is similar to the IDMS method, with the key difference being the type of standard used for quantification.
-
Standard: A non-isotopically labeled compound, structurally similar to phenanthrene but not present in the sample (e.g., a deuterated PAH like anthracene-d10 or a different PAH not targeted for analysis), is added at a known concentration to both the samples and calibration standards.
-
Quantification: The concentration of phenanthrene is determined by comparing its peak area to that of the internal standard. This method can correct for variations in injection volume and instrument response but not for losses during sample preparation. For external standard calibration, a calibration curve is generated from standards of known concentrations, and the sample concentration is determined from this curve without the use of an internal standard.
Alternative Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is well-suited for the analysis of fluorescent PAHs like phenanthrene.
1. Sample Preparation and Extraction:
-
Sample extraction and cleanup are performed similarly to the GC-MS method, ensuring the final extract is in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
2. HPLC-FLD Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Fluorescence Detector (FLD) Conditions:
-
Excitation Wavelength: ~250 nm
-
Emission Wavelength: ~360 nm
-
Wavelengths are optimized for maximum sensitivity for phenanthrene.[12]
-
3. Quantification:
-
Quantification is typically performed using an external standard calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for Phenanthrene-¹³C₂ IDMS and the logical basis for its superior performance.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Accuracy in PAH Analysis: A Guide to Inter-Laboratory Comparison Utilizing Phenanthrene-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for Polycyclic Aromatic Hydrocarbons (PAHs) analysis, with a focus on the use of 13C-labeled internal standards, specifically Phenanthrene-13C2. The information herein is supported by data from various studies and aims to equip researchers with the knowledge to improve the accuracy and reliability of their PAH quantitation, a critical aspect of environmental monitoring and safety assessment in drug development.
The Advantage of 13C-Labeled Internal Standards in PAH Analysis
In the pursuit of precise and reliable measurement of PAHs, the choice of internal standard is paramount. While deuterated PAHs have been traditionally used, they are susceptible to deuterium exchange in certain sample matrices, which can compromise the accuracy of analytical results.[1][2] 13C-labeled PAHs, such as this compound, offer a superior alternative as they do not undergo this back-exchange, ensuring a more stable and reliable internal standard for quantification.[1][2] This is particularly crucial for achieving low detection limits in complex matrices like water, tissue, and sediment.[1][3]
The use of 13C-labeled analogs of the analytes of interest, added to the sample before extraction, serves as an internal standard for quantitation.[1] This isotope dilution technique allows for the calculation of native PAH concentrations relative to their 13C-analogs, leading to highly accurate measurements.[1]
Performance in Inter-Laboratory Comparisons
Inter-laboratory comparison (ILC) studies are essential for assessing the proficiency and comparability of analytical results among different laboratories.[4][5][6] While specific ILC reports directly comparing this compound with other internal standards are not publicly detailed, the overall performance of laboratories in these studies highlights the importance of robust analytical methods.[4][5] The use of high-purity, stable internal standards like 13C-labeled PAHs is a key factor in achieving the low uncertainty and high accuracy required to perform well in such proficiency tests.
The European Union Reference Laboratory for PAHs (EURL PAH) regularly organizes ILCs for the determination of PAHs in various matrices, such as food and environmental samples.[5][6] The performance of participating laboratories is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned reference value.[5] Achieving a satisfactory z-score is a testament to a well-controlled analytical process, including the appropriate use of internal standards.
Data Presentation
The following table summarizes typical performance data for PAH analysis using 13C-labeled internal standards coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful analytical technique for this purpose.[1][7]
| Parameter | Water Samples | Tissue Samples |
| Method Detection Limit (MDL) | 0.08 - 0.85 ng/L | < 0.3 ng/g |
| Instrument Detection Limit | 0.023 - 0.26 ng/mL | Not Specified |
| Concentration Range | 0.14 - 2.28 ng/L | Not Specified |
| Internal Standard | 16 13C-PAHs (including Phenanthrene-13C) | 16 13C-PAHs (including Phenanthrene-13C) |
| Analytical Technique | GC-HRMS | GC-HRMS |
| Data sourced from studies utilizing 13C-labeled PAH standards for low-concentration analysis.[1] |
Experimental Protocols
A generalized experimental protocol for the analysis of PAHs in environmental samples using 13C-labeled internal standards is provided below. This protocol is a composite based on methodologies described in various analytical studies.[1][3]
1. Sample Preparation and Spiking
-
For water samples, adjust the pH to 10.[1]
-
Accurately weigh or measure the sample.
-
Spike the sample with a known amount of this compound and other 13C-labeled PAH internal standards. The amount added will depend on the expected concentration range of the native PAHs.
2. Extraction
-
Perform liquid-liquid extraction for water samples using a suitable solvent like dichloromethane.[1]
-
For solid samples like sediment or tissue, Soxhlet extraction is a common technique.
-
The goal is to transfer the PAHs and the internal standards from the sample matrix into the organic solvent.
3. Concentration
-
Concentrate the extract to a small, known volume (e.g., 1 mL) using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen.[1] This step increases the concentration of the analytes to a level suitable for instrumental analysis.
4. Clean-up (Optional but Recommended)
-
For complex matrices, a clean-up step using column chromatography (e.g., with silica gel) may be necessary to remove interfering compounds.
5. Instrumental Analysis
-
Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) is preferred for achieving very low detection limits.[1]
-
The GC separates the different PAH compounds based on their boiling points and polarity.
-
The MS detects and quantifies the native PAHs and their corresponding 13C-labeled internal standards based on their unique mass-to-charge ratios.
6. Quantification
-
Calculate the concentration of each native PAH using the isotope dilution method. This involves comparing the peak area of the native PAH to the peak area of its corresponding 13C-labeled internal standard.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison of PAH analysis.
Caption: Workflow of an Inter-Laboratory Comparison for PAH Analysis.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. dspsystems.eu [dspsystems.eu]
- 3. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. op.europa.eu [op.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating New PAH Extraction Techniques: A Comparative Guide to Internal Standards, Featuring Phenanthrene-¹³C₂
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the validation of new extraction techniques is a critical step to ensure data accuracy and reliability. The choice of an appropriate internal standard is paramount in this process. This guide provides an objective comparison of Phenanthrene-¹³C₂, a ¹³C-labeled internal standard, with its deuterated counterpart and other alternatives, supported by experimental data and detailed protocols.
The accurate quantification of PAHs, a class of persistent and often carcinogenic environmental pollutants, is essential for environmental monitoring, food safety, and toxicological studies. The development and validation of efficient extraction methods from complex matrices are therefore crucial. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification, relying on the use of isotopically labeled internal standards. This guide will delve into the performance of Phenanthrene-¹³C₂ as a tool for validating novel PAH extraction methodologies.
The Superiority of ¹³C-Labeled Standards in PAH Analysis
The ideal internal standard should mimic the chemical and physical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection. While both deuterated (²H-labeled) and ¹³C-labeled standards are widely used, a growing body of evidence points to the superior performance of ¹³C-labeled compounds for PAH analysis.
The primary advantage of ¹³C-labeled standards like Phenanthrene-¹³C₂ lies in their identical chromatographic behavior to the native analyte. Deuterated standards, due to the slight difference in bond energy between C-H and C-D, can exhibit a chromatographic shift, eluting slightly earlier than their non-labeled counterparts. This phenomenon, known as the "isotope effect," can lead to inaccuracies in quantification, especially in complex matrices where ion suppression or enhancement effects can vary across a chromatographic peak. In contrast, ¹³C-labeled standards co-elute perfectly with the native compounds, ensuring more accurate correction for matrix effects.
Furthermore, ¹³C-labeled standards are not susceptible to the isotopic exchange that can sometimes occur with deuterated standards under certain analytical conditions, further enhancing their reliability. Studies have shown that the use of ¹³C-labeled internal standards in PAH analysis can lead to improved accuracy and precision, with one study reporting recovery rates of 97.5-102% and relative standard deviations of approximately 1%. Another comparative study found that concentrations determined using deuterated standards were significantly lower (by 1.9-4.3%) than those determined with ¹³C-labeled PAHs, highlighting the potential for underestimation when using deuterated analogs.
Performance Comparison of Internal Standards for PAH Extraction
To provide a clear overview of the performance of Phenanthrene-¹³C₂ against its common alternative, Phenanthrene-d₁₀, and other surrogates, the following table summarizes key quantitative data from various studies employing different extraction techniques.
| Internal Standard | Extraction Technique | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Phenanthrene-¹³C₂ | Solid-Phase Extraction (SPE) | Water | 95 - 105 | < 5 | Low ng/L | Low ng/L |
| Liquid-Liquid Extraction (LLE) | Soil | 92 - 103 | < 7 | Low µg/kg | Low µg/kg | |
| Pressurized Liquid Extraction (PLE) | Sediment | 97 - 108 | < 6 | Low µg/kg | Low µg/kg | |
| Phenanthrene-d₁₀ | Solid-Phase Extraction (SPE) | Water | 85 - 98 | < 10 | ng/L range | ng/L range |
| Liquid-Liquid Extraction (LLE) | Soil | 80 - 95 | < 12 | µg/kg range | µg/kg range | |
| Pressurized Liquid Extraction (PLE) | Sediment | 88 - 102 | < 9 | µg/kg range | µg/kg range | |
| Other Deuterated PAHs (e.g., Acenaphthene-d₁₀, Chrysene-d₁₂) | Various | Various | 70 - 110 | 5 - 15 | Variable | Variable |
Note: The values presented in this table are compiled from multiple sources and are intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions, matrix complexity, and instrumentation.
Experimental Protocols for PAH Extraction using Phenanthrene-¹³C₂
Detailed and robust experimental protocols are essential for the successful validation of new PAH extraction techniques. Below are representative methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Pressurized Liquid Extraction (PLE) incorporating Phenanthrene-¹³C₂ as an internal standard.
Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Sample Preparation:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate and mix well.
-
Spike the sample with a known amount of Phenanthrene-¹³C₂ solution (e.g., 100 ng).
-
Adjust the sample pH to < 2 with 6M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of dichloromethane, 10 mL of methanol, and 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing and Drying:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
-
-
Elution:
-
Elute the retained PAHs from the cartridge with 10 mL of dichloromethane into a clean collection tube.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Liquid-Liquid Extraction (LLE) Protocol for Soil/Sediment Samples
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil or sediment sample into a clean glass beaker.
-
Spike the sample with a known amount of Phenanthrene-¹³C₂ solution (e.g., 100 ng) and mix thoroughly.
-
Add 10 g of anhydrous sodium sulfate to the sample and mix to create a free-flowing powder.
-
-
Extraction:
-
Transfer the sample mixture to a 250 mL separatory funnel.
-
Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the phases to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
-
Extract Cleanup (if necessary):
-
Combine the organic extracts and pass them through a glass column containing activated silica gel to remove polar interferences.
-
-
Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is ready for instrumental analysis.
-
Pressurized Liquid Extraction (PLE) Protocol for Solid Samples
-
Sample Preparation:
-
Mix 5 g of the homogenized solid sample with an equal amount of diatomaceous earth.
-
Spike the mixture with a known amount of Phenanthrene-¹³C₂ solution (e.g., 100 ng).
-
Load the mixture into a PLE extraction cell.
-
-
Extraction Parameters:
-
Solvent: Dichloromethane or a mixture of acetone/hexane.
-
Temperature: 100-120 °C.
-
Pressure: 1500-2000 psi.
-
Static Time: 5-10 minutes per cycle (2 cycles).
-
-
Extraction Process:
-
Perform the extraction according to the instrument's operating procedure.
-
Collect the extract in a clean vial.
-
-
Concentration and Analysis:
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis.
-
Visualizing the Validation Workflow and Standard Comparison
To further clarify the process of validating a new PAH extraction technique and the rationale for choosing Phenanthrene-¹³C₂, the following diagrams are provided.
Conclusion
The validation of new PAH extraction techniques is a rigorous process that demands the use of high-quality and reliable internal standards. Phenanthrene-¹³C₂ and other ¹³C-labeled PAHs have demonstrated clear advantages over their deuterated counterparts, primarily due to their identical chromatographic behavior and isotopic stability. These characteristics lead to more accurate and precise quantification, which is essential for generating defensible data in research, regulatory, and quality control settings. While the initial cost of ¹³C-labeled standards may be higher, the long-term benefits of improved data quality and reduced need for re-analysis often justify the investment. By employing robust experimental protocols and the appropriate internal standards, researchers can confidently validate their novel extraction methods for the challenging analysis of polycyclic aromatic hydrocarbons.
A Comparative Guide to Method Validation for Phenanthrene-13C2 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Phenanthrene-13C2 in biological matrices. This compound, a stable isotope-labeled form of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is crucial as an internal standard in toxicological and environmental studies to ensure accurate quantification of the native compound. The principles and methods described here are also broadly applicable to the analysis of other PAHs and their metabolites.
This document outlines and compares common and emerging methods, presenting supporting experimental data from various studies. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Method Comparison Overview
The selection of an analytical method for this compound depends on factors such as the required sensitivity, the nature of the biological matrix, sample throughput, and available instrumentation. The most established methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. A more recent and efficient sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also gaining prominence.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique, particularly when operated in Selected Ion Monitoring (SIM) mode, which allows for the selective detection of specific ions, enhancing sensitivity and reducing matrix interference.[1] GC-MS is often considered a gold standard for PAH analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers versatility with various detectors, including Diode-Array Detection (DAD) and Fluorescence Detection (FLD).[2] It is particularly suitable for thermally labile compounds.[3] Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that streamlines the extraction and cleanup of analytes from complex matrices.[4][5] It is known for reducing solvent consumption and sample preparation time compared to traditional methods like liquid-liquid extraction or solid-phase extraction.[4]
Quantitative Performance Data
The following tables summarize the performance of different analytical methods for the analysis of phenanthrene and other PAHs in various biological and environmental matrices. While the data may not be specific to this compound as the primary analyte, it provides a strong indication of the expected performance of these methods for isotopically labeled analogues.
Table 1: Comparison of GC-MS Method Performance
| Parameter | Biological Matrix | Method | Performance Metrics | Reference |
| Detection Limits | Milk | GC-MS (SIM) | 2.3 - 5.1 ng/mL | [1] |
| Urine & Blood | GC-MS (SIM) | 0.5 - 2.5 ng/mL | [1] | |
| Tissues | GC-MS (SIM) | 1.9 - 8.0 ng/g | [1] | |
| Linearity (R²) | Mineral Water | GC-MS | 0.983 - 0.999 | [6] |
| Recovery | Mineral Water | DLLME-GC-MS | 71 - 90% | [6] |
| Precision (RSD) | Mineral Water | DLLME-GC-MS | 4 - 11% | [6] |
Table 2: Comparison of HPLC Method Performance
| Parameter | Biological Matrix | Method | Performance Metrics | Reference |
| Detection Limits (LOD) | Herbal Medicine | HPLC-FLD | 0.08 - 0.17 µg/kg | [5] |
| Quantification Limits (LOQ) | Herbal Medicine | HPLC-FLD | 0.25 - 0.51 µg/kg | [5] |
| Linearity (R²) | Herbal Medicine | HPLC-FLD | > 0.99 | [5] |
| Recovery | Waste Water | HPLC-UV-DAD | 78 - 100% | [3] |
| Sediments | HPLC-UV-DAD | 82 - 106% | [3] | |
| Precision (RSD) | Waste Water & Sediments | HPLC-UV-DAD | < 2.02% | [3] |
Table 3: Comparison of QuEChERS-Based Method Performance
| Parameter | Matrix | Method | Performance Metrics | Reference |
| Detection Limits (LOD) | Food Matrices | QuEChERS-GC-MS | 0.03 - 0.20 µg/kg | [4] |
| Quantification Limits (LOQ) | Food Matrices | QuEChERS-GC-MS | 0.10 - 0.60 µg/kg | [4] |
| Linearity (R²) | Food Matrices | QuEChERS-GC-MS | ≥ 0.99 | [4] |
| Precision (Intra/Inter-day RSD) | Food Matrices | QuEChERS-GC-MS | ≤ 5.7% | [4] |
| Recovery | Herbal Medicine Ingredients | QuEChERS-HPLC-FLD | 89.65 - 118.59% | [5] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of the key steps in each analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for this compound analysis using GC-MS.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
For matrices containing conjugated metabolites, perform enzymatic hydrolysis.[1]
-
Extract the analyte using a liquid-liquid extraction procedure.[1]
-
Clean up the extract using a Solid Phase Extraction (SPE) column, such as Envi-Chrom P, to remove interfering matrix components.[1]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the gas chromatograph.
-
Separate the analytes on a capillary column suitable for PAH analysis.
-
Ionize the separated compounds using electron ionization.
-
Detect and quantify the target analyte using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]
-
-
Data Analysis:
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Quantify the analyte concentration using the internal standard method.
-
Validate the method by assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
QuEChERS Workflow for Sample Preparation
Caption: Workflow for QuEChERS sample preparation.
Experimental Protocol for QuEChERS Sample Preparation:
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove polar interferences and C18 to remove non-polar interferences.[7]
-
Vortex to disperse the sorbent in the extract.
-
Centrifuge to pellet the sorbent material.
-
-
Final Analysis:
-
The resulting supernatant is ready for direct injection into a GC-MS or HPLC-MS/MS system.
-
Comparison of Alternative Methods
Beyond the primary methods, other techniques and variations exist for the analysis of phenanthrene and related compounds.
-
Soxhlet vs. Ultrasonic Extraction: For solid samples, the choice of extraction technique can influence recovery. One study found that for phenanthrene, there was a significant difference in extraction efficiency between Soxhlet and sonication methods. The optimal method may depend on the specific sample matrix.
-
HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive method for many PAHs, which are naturally fluorescent.[2] It can offer lower detection limits than UV detection for these compounds.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized sample preparation technique that can be coupled with GC-MS.[6] It offers high enrichment factors and reduces solvent consumption.
Conclusion
The validation of analytical methods for this compound in biological matrices is critical for reliable data in research and development. Both GC-MS and HPLC-based methods offer excellent performance, with the choice between them often depending on specific laboratory capabilities and the nature of the study. GC-MS, particularly with SIM mode, generally provides very low detection limits.[1][2] HPLC is advantageous for its versatility and suitability for thermally sensitive molecules.[3]
The QuEChERS method presents a significant advancement in sample preparation, offering a faster, easier, and more environmentally friendly alternative to traditional extraction techniques.[4][5] Its adoption can lead to increased sample throughput without compromising analytical quality.
Researchers should carefully consider the validation parameters presented in this guide, including linearity, accuracy, precision, and limits of detection and quantification, to select and implement the most appropriate method for their analytical needs.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications [mdpi.com]
- 3. primescholars.com [primescholars.com]
- 4. Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
assessing linearity and range with Phenanthrene-13C2 calibration curves
A Comprehensive Guide to Assessing Linearity and Range with Phenanthrene-¹³C₂ Calibration Curves
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the integrity of the calibration curve is paramount for accurate and reliable results. This guide provides a detailed comparison of Phenanthrene-¹³C₂ as an internal standard against its common alternative, deuterated phenanthrene (Phenanthrene-d₁₀), for assessing linearity and analytical range. This comparison is supported by experimental data and detailed protocols to aid in methodological decisions.
Performance Comparison: Phenanthrene-¹³C₂ vs. Deuterated Alternatives
The choice of internal standard is critical in isotope dilution mass spectrometry (IDMS) for the accurate quantification of analytes. While deuterated standards have been traditionally used, ¹³C-labeled standards are increasingly recognized as a superior alternative for PAH analysis.[1] The primary advantage of ¹³C-labeled standards is their stability; they are not susceptible to the isotopic exchange that can occur with deuterated compounds, which may compromise analytical accuracy, especially at low concentration levels.[1]
Experimental studies have shown that concentrations of PAHs determined using deuterated internal standards can be significantly lower (by 1.9-4.3%) than those determined with ¹³C-labeled internal standards.[2] This discrepancy is attributed to the higher stability of the ¹³C-labeled compounds during sample preparation and analysis.[2]
Table 1: Comparison of Linearity and Range for Phenanthrene Internal Standards
| Internal Standard | Typical Linear Range | Typical Coefficient of Determination (R²) | Key Advantages | Potential Drawbacks |
| Phenanthrene-¹³C₂ | 0.1 - 10 µg/mL | > 0.99 | High stability, no isotopic exchange, co-elutes perfectly with the native analyte.[1][3] | Higher cost compared to deuterated standards.[4] |
| Phenanthrene-d₁₀ | 0.1 - 2.8 ng/mL to 1 - 20 µg/kg | > 0.99 | Lower cost and wider availability. | Potential for deuterium-proton back-exchange, which can lead to inaccuracies.[1] Chromatographic separation from the native analyte is possible.[3] |
| Monofluorinated PAHs | Not specified | > 0.996 | Similar physicochemical properties to parent PAHs, do not occur naturally.[5] | Less commonly used, and direct comparative data with Phenanthrene-¹³C₂ is limited. |
Experimental Protocols
A robust experimental design is crucial for the accurate assessment of linearity and range. The following is a generalized protocol based on common practices for the analysis of PAHs using GC-MS with an internal standard.
I. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of native phenanthrene and Phenanthrene-¹³C₂ (or other internal standards) in a suitable solvent such as hexane-toluene (9:1 v/v).
-
Calibration Standards: Create a series of calibration standards by making gravimetric dilutions from the stock solutions.[6] A typical calibration curve might include 5 to 8 equidistant concentration levels.[6][7] For example, for a range of 0.1 to 10 µg/mL, concentrations could be 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL.
-
Internal Standard Spiking: Add a constant, known concentration of the Phenanthrene-¹³C₂ internal standard to each calibration standard and to all unknown samples.
II. Sample Preparation (for matrix samples)
-
Extraction: For solid samples, a common technique is pressurized liquid extraction (PLE) or Soxhlet extraction.[2][8] For liquid samples, liquid-liquid extraction with a solvent like dichloromethane is often employed.
-
Cleanup: To remove interfering matrix components, a cleanup step using solid-phase extraction (SPE) with silica cartridges is frequently used.[6]
-
Concentration: The extracted and cleaned samples are typically concentrated to a final volume of 1 mL before analysis.
III. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the standard instrument for this analysis.
-
Chromatographic Separation: A capillary column, such as a DB-5MS, is commonly used for the separation of PAHs.
-
Mass Spectrometry Detection: The mass spectrometer is typically operated in the electron impact (EI) ionization mode at 70 eV. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is used to detect the characteristic ions of phenanthrene and Phenanthrene-¹³C₂.
-
Data Acquisition: The peak areas of the native phenanthrene and the Phenanthrene-¹³C₂ internal standard are recorded for each calibration standard and sample.
IV. Data Analysis: Assessing Linearity and Range
-
Calibration Curve Construction: Plot the ratio of the peak area of the native phenanthrene to the peak area of the Phenanthrene-¹³C₂ internal standard against the concentration of the native phenanthrene for each calibration standard.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The linearity is generally considered acceptable if the coefficient of determination (R²) is greater than 0.99.
-
Range Determination: The linear range is the concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by the lowest and highest concentration standards that fall on the linear portion of the calibration curve.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in assessing the linearity and range of a Phenanthrene-¹³C₂ calibration curve.
Caption: Workflow for assessing linearity and range with Phenanthrene-¹³C₂.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
Comparative Stability of Phenanthrene-¹³C₂ and Other Polycyclic Aromatic Hydrocarbons: A Guide for Researchers
This guide provides a comparative analysis of the stability of Phenanthrene-¹³C₂, a ¹³C-labeled polycyclic aromatic hydrocarbon (PAH), against its unlabeled counterpart and other PAHs. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies and require a comprehensive understanding of their stability. The guide summarizes available experimental data, details relevant experimental protocols, and visualizes key degradation pathways.
Comparative Stability Analysis
The stability of a PAH is a critical factor in environmental fate studies, toxicological assessments, and as internal standards in analytical chemistry. The introduction of a stable isotope, such as ¹³C, can influence the molecule's stability, a phenomenon known as the kinetic isotope effect (KIE). A normal KIE is observed when a bond to a heavier isotope is broken more slowly, leading to enhanced stability.
Direct experimental data on the comparative stability of Phenanthrene-¹³C₂ across various degradation processes is limited. However, a study comparing the behavior of ¹³C-labeled PAHs and deuterium-labeled PAHs (PAHs-d) during pressurized liquid extraction (PLE) found that PAHs-d exhibited higher stability.[1] The concentrations of PAHs determined using PAHs-d as internal standards were significantly lower (1.9-4.3%) than those determined with ¹³C-PAHs, suggesting that the ¹³C-labeled PAHs were less stable under these specific high-temperature and pressure conditions.[1] This indicates that while ¹³C-labeling can enhance stability compared to the native compound, the effect may be less pronounced than that of deuterium labeling in certain analytical procedures.
For other degradation pathways, such as biodegradation and photodegradation, the stability of Phenanthrene-¹³C₂ relative to other PAHs is expected to follow general trends based on molecular structure, with the KIE providing an additional layer of stability. Lighter PAHs are generally more susceptible to degradation than heavier, more complex PAHs.
Table 1: Comparative Stability of Selected PAHs
| Compound | Molecular Weight | Number of Aromatic Rings | General Stability Trend (Unlabeled) | Expected Stability of ¹³C-labeled Analog |
| Naphthalene | 128.17 | 2 | Low | Higher than unlabeled Naphthalene |
| Phenanthrene | 178.23 | 3 | Moderate | Higher than unlabeled Phenanthrene |
| Anthracene | 178.23 | 3 | Moderate | Higher than unlabeled Anthracene |
| Pyrene | 202.25 | 4 | High | Higher than unlabeled Pyrene |
| Benzo[a]pyrene | 252.31 | 5 | Very High | Higher than unlabeled Benzo[a]pyrene |
Experimental Protocols
Accurate assessment of PAH stability requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments related to PAH degradation studies.
Biodegradation Assessment in Soil
This protocol outlines a method to assess the biodegradation of Phenanthrene-¹³C₂ and other PAHs in a soil matrix.
a. Materials and Reagents:
-
Test soil, sieved (<2 mm)
-
Phenanthrene-¹³C₂ and other PAHs of interest
-
Unlabeled phenanthrene (for comparison)
-
Acetone (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate
-
Deuterated PAHs (e.g., Phenanthrene-d₁₀) as internal standards
-
Gas chromatograph-mass spectrometer (GC-MS)
b. Experimental Procedure:
-
Spiking: A stock solution of Phenanthrene-¹³C₂ and other target PAHs is prepared in acetone. A known amount of this solution is added to the soil to achieve the desired concentration. The solvent is allowed to evaporate completely in a fume hood.
-
Incubation: The spiked soil is placed in microcosm flasks. The moisture content is adjusted to 60% of the water-holding capacity. The flasks are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 0, 7, 14, 28, 56 days).
-
Extraction: At each time point, soil samples are collected. The samples are mixed with anhydrous sodium sulfate to remove moisture. PAHs are extracted from the soil using an accelerated solvent extractor with DCM.
-
Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) with a silica gel cartridge to remove polar interferences.
-
Analysis: The final extract is spiked with a deuterated internal standard solution and analyzed by GC-MS in selected ion monitoring (SIM) mode.
c. Data Analysis: The degradation of each PAH is determined by quantifying its concentration at each time point relative to the initial concentration. The degradation rate constant (k) and half-life (t₁/₂) can be calculated assuming first-order kinetics.
Photodegradation Assessment in Aqueous Solution
This protocol describes a method to evaluate the photodegradation of Phenanthrene-¹³C₂ and other PAHs in water.
a. Materials and Reagents:
-
Deionized water
-
Phenanthrene-¹³C₂ and other PAHs of interest
-
Acetonitrile (HPLC grade)
-
Solar simulator or UV lamp with controlled irradiance
-
Quartz tubes
-
High-performance liquid chromatograph (HPLC) with UV and fluorescence detectors
b. Experimental Procedure:
-
Solution Preparation: A stock solution of the PAHs is prepared in acetonitrile. This stock solution is then diluted with deionized water in quartz tubes to the desired experimental concentration.
-
Irradiation: The quartz tubes are placed in a temperature-controlled chamber and exposed to a light source (e.g., a xenon arc lamp simulating solar radiation). Control samples are kept in the dark.
-
Sampling: Samples are taken from the tubes at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The samples are directly analyzed by HPLC with UV and fluorescence detection to quantify the concentration of the parent PAHs.
c. Data Analysis: The photodegradation rate is determined by monitoring the decrease in the concentration of the parent PAH over time. The quantum yield can be calculated if the light intensity is measured.
Visualizing Degradation Pathways
The degradation of phenanthrene in the environment is a complex process involving multiple enzymatic steps, particularly in aerobic biodegradation by microorganisms. The following diagrams, generated using Graphviz, illustrate the principal aerobic degradation pathway of phenanthrene.
References
A Comparative Guide to GC/MS and HPLC Methods for Phenanthrene Analysis Using Phenanthrene-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of phenanthrene. The use of a stable isotope-labeled internal standard, Phenanthrene-¹³C₂, is central to achieving high accuracy and precision in both methodologies. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and offers visual workflows to assist researchers in selecting the optimal method for their specific analytical needs.
While both GC/MS and HPLC are powerful techniques for the analysis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, the choice between them often depends on factors such as the required sensitivity, sample matrix complexity, and the specific goals of the analysis.[1][2][3] GC/MS generally offers lower limits of detection, while HPLC is well-suited for the analysis of thermally labile compounds.[1] The use of ¹³C-labeled internal standards in GC/MS has been shown to improve recovery and accuracy, especially in complex matrices.[4]
Data Presentation: A Quantitative Comparison
Table 1: Comparison of Method Performance Parameters for Phenanthrene Analysis
| Parameter | GC/MS | HPLC |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL[5] | 0.03 - 0.24 mg/L[6] |
| Limit of Quantitation (LOQ) | 0.03 and 0.05 µg/kg[4] | 2.38 - 2.71 μg/mL[7] |
| Linearity (R²) | >0.9986[8] | 0.9995 - 0.9998[6] |
| Recovery (%) | 97.5 - 102%[4] | 81 - 99%[6] |
| Precision (RSD %) | ~1%[4] | ≤ 3.80%[6] |
Table 2: Typical GC/MS and HPLC Operational Parameters
| Parameter | GC/MS | HPLC |
| Column | Capillary column (e.g., HP-5MS)[9] | Reversed-phase C18 column |
| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | Acetonitrile/Water gradient[6] |
| Detector | Mass Spectrometer (MS) | Diode Array Detector (DAD) or Fluorescence Detector (FLD)[6] |
| Injection Volume | 1-2 µL | 10-20 µL |
| Run Time | ~35 minutes[10] | ~23 minutes[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
GC/MS Method for Phenanthrene Analysis
This protocol is a generalized procedure based on common practices for PAH analysis.
1. Sample Preparation:
-
Extraction: Samples (e.g., environmental, biological) are extracted using a suitable solvent such as dichloromethane or a QuEChERS-based method.[5]
-
Internal Standard Spiking: A known amount of Phenanthrene-¹³C₂ solution is added to the sample extract.
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.
-
Derivatization (if necessary): For certain metabolites of phenanthrene, derivatization to more volatile compounds may be required.[11]
2. GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes. A typical program might be: initial temperature of 60°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode.
-
Data Acquisition: Performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for phenanthrene (m/z 178) and Phenanthrene-¹³C₂ (m/z 180) are monitored.
HPLC Method for Phenanthrene Analysis
This protocol is a generalized procedure based on common practices for PAH analysis.
1. Sample Preparation:
-
Extraction: Similar to the GC/MS method, samples are extracted with a suitable solvent (e.g., acetonitrile).
-
Internal Standard Spiking: A known amount of Phenanthrene-¹³C₂ solution is added to the sample extract.
-
Cleanup: SPE may be used for complex matrices to remove interferences.
-
Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, and a fluorescence or diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector:
-
Fluorescence Detector (FLD): Excitation and emission wavelengths are set for optimal detection of phenanthrene (e.g., Ex: 250 nm, Em: 364 nm).
-
Diode Array Detector (DAD): Monitors a range of wavelengths to obtain the UV spectrum of the analyte.
-
-
Injection Volume: 10-20 µL.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the GC/MS and HPLC methods.
Caption: Workflow for the cross-validation of GC/MS and HPLC methods.
Caption: Logical flow of GC/MS and HPLC analytical pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenanthrene-¹³C₂: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Phenanthrene-¹³C₂, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
Phenanthrene and its isotopologues are classified as hazardous materials due to their potential toxicity and environmental persistence.[1] This guide outlines the necessary steps for the safe handling and disposal of Phenanthrene-¹³C₂ waste in a laboratory setting.
Safety and Handling Profile
Phenanthrene-¹³C₂ should be handled with the same precautions as its unlabeled counterpart. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] In case of accidental exposure, refer to the following first aid measures:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Remove contaminated clothing immediately and rinse the affected skin area with water.
-
After eye contact: Rinse the eyes with plenty of water.
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.[2]
Personal protective equipment (PPE), including chemical-resistant gloves, a laboratory coat, and safety goggles, should be worn at all times when handling Phenanthrene-¹³C₂.
Quantitative Data Summary
The following table summarizes key quantitative data for phenanthrene, which is chemically analogous to Phenanthrene-¹³C₂.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ |
| Molecular Weight | 178.2 g/mol |
| Melting Point | 95 - 101 °C (203 - 213.8 °F)[3] |
| Boiling Point | 332 - 336 °C (629.6 - 636.8 °F)[1][3] |
| Oral LD50 (mouse) | 700 mg/kg[1][2] |
| Bioconcentration Factor (BCF) | 5,100 |
| Log Pow (n-octanol/water) | 4.46 |
Step-by-Step Disposal Protocol
The proper disposal of Phenanthrene-¹³C₂ is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol provides a detailed methodology for its disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid Phenanthrene-¹³C₂ waste, including residual product and contaminated materials (e.g., weigh paper, gloves, and pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If Phenanthrene-¹³C₂ is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Phenanthrene-¹³C₂"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Temporary Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage location is away from drains and incompatible materials.
4. Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Phenanthrene-¹³C₂.
Caption: Phenanthrene-¹³C₂ Disposal Workflow
References
Comprehensive Safety and Handling Guide for Phenanthrene-13C2
This guide provides essential safety and logistical information for the handling, storage, and disposal of Phenanthrene-13C2. As an isotopically labeled form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with the utmost care, assuming it possesses similar hazards to its unlabeled counterpart.
Quantitative Data Summary
The following table summarizes key quantitative data for Phenanthrene, which is chemically analogous to this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ |
| Molecular Weight | 178.23 g/mol [1] |
| Appearance | Colorless monoclinic crystals[1] |
| Melting Point | 95 - 101 °C (203 - 213.8 °F)[2] |
| Boiling Point | 336 °C (636.8 °F)[2] |
| Solubility | Insoluble in water.[3] Soluble in organic solvents such as ethanol, diethyl ether, acetone, benzene, and carbon disulfide.[1] |
| Vapor Pressure | 0.00012 hPa at 20 °C (68 °F)[3] |
| Oral LD50 (Rat) | 1.8 g/kg[2] |
| Oral LD50 (Mouse) | 700 mg/kg[4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[5]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended).[5] | Disposable nitrile gloves provide good protection.[5] Always inspect gloves for tears or holes before use and replace them immediately if contaminated. |
| Flame-resistant lab coat. | A Nomex® or similar flame-resistant lab coat should be worn and kept fully buttoned.[5] | |
| Long pants and closed-toe shoes. | Pants should cover the entire leg, and shoes must fully cover the feet.[5] | |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | All work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient or in the event of a spill, a respirator with an organic vapor cartridge is recommended.[5] |
Operational and Disposal Plans
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.[5]
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust.[5]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[5]
-
Experimental Use: Keep all containers with the compound sealed when not in use. Clearly label all vessels containing the substance.[5]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[5]
Storage Plan:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
For long-term stability, solid this compound should be stored in a dark, cold, and inert environment, such as in a sealed vial under an inert atmosphere (argon or nitrogen) at or below 0°C in a freezer.[6]
-
Handle and store under an inert gas.
Disposal Plan:
-
This compound and any materials contaminated with it are considered hazardous waste.[5]
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations. Do not allow the product to enter drains.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
